Methyl 5-chloro-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-3-5(7)8-4/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDKRRSLSSBHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-chloro-1H-pyrrole-2-carboxylate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-chloro-1H-pyrrole-2-carboxylate, a halogenated pyrrole derivative of interest to researchers and professionals in drug development and materials science. This document offers detailed, field-proven insights into its preparation and rigorous analytical validation.
Introduction
Halogenated pyrroles are a significant class of heterocyclic compounds that form the backbone of numerous natural products and synthetic molecules with diverse biological activities.[1] The introduction of a chlorine atom into the pyrrole ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Methyl 5-chloro-1H-pyrrole-2-carboxylate, in particular, serves as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules.[2] This guide details a robust synthetic protocol for its preparation and the analytical techniques for its thorough characterization.
Synthesis of Methyl 5-chloro-1H-pyrrole-2-carboxylate
The synthesis of Methyl 5-chloro-1H-pyrrole-2-carboxylate is most effectively achieved through the electrophilic chlorination of the corresponding precursor, Methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, direct chlorination can sometimes lead to mixtures of products, including over-chlorinated species.[2] Therefore, careful control of the reaction conditions is paramount. The primary method described here utilizes N-Chlorosuccinimide (NCS) as a mild and selective chlorinating agent. An alternative method using sulfuryl chloride is also discussed.
Primary Synthetic Pathway: Chlorination with N-Chlorosuccinimide (NCS)
This method is based on the well-established use of NCS for the chlorination of electron-rich heterocyclic compounds.[2] The reaction proceeds via an electrophilic substitution mechanism where the succinimide nitrogen acts as a carrier for the electrophilic chlorine.
Caption: Synthetic pathway for Methyl 5-chloro-1H-pyrrole-2-carboxylate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 5-chloro-1H-pyrrole-2-carboxylate as a solid.[2][3]
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent due to its mild nature, which helps to minimize over-chlorination and the formation of side products that can occur with harsher reagents like chlorine gas.[2]
-
Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the reagent.
-
Room Temperature: Conducting the reaction at room temperature is generally sufficient for the activation of NCS while preventing unwanted side reactions that may occur at elevated temperatures.
-
Column Chromatography: Due to the potential for the formation of small amounts of the isomeric product (Methyl 4-chloro-1H-pyrrole-2-carboxylate), purification by column chromatography is essential to isolate the desired C5-chlorinated isomer in high purity.[2]
Alternative Synthetic Pathway: Chlorination with Sulfuryl Chloride
Sulfuryl chloride (SO₂Cl₂) can also be employed as a chlorinating agent for pyrroles.[2] This reagent is often more reactive than NCS and the reaction may require cooling to control its selectivity.
Experimental Protocol:
-
Reaction Setup: Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable inert solvent such as anhydrous DCM or carbon tetrachloride in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sulfuryl chloride (1.0 eq) dropwise to the stirred solution.
-
Reaction and Work-up: After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring by TLC. The work-up procedure is similar to the NCS method, involving washing with aqueous sodium bicarbonate solution to quench any remaining sulfuryl chloride, followed by water and brine washes.
-
Purification: The crude product is purified by column chromatography.
Characterization of Methyl 5-chloro-1H-pyrrole-2-carboxylate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for Methyl 5-chloro-1H-pyrrole-2-carboxylate are presented below, based on the analysis of the parent compound and the known effects of chlorine substitution.[3][4][5]
¹H NMR Spectroscopy: The presence of the chlorine atom at the C5 position is expected to deshield the adjacent proton at C4.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~9.0 - 11.0 | br s | - |
| H3 | ~6.8 - 7.0 | d | ~3.5 |
| H4 | ~6.1 - 6.3 | d | ~3.5 |
| OCH₃ | ~3.8 | s | - |
¹³C NMR Spectroscopy: The carbon atom attached to the chlorine (C5) will be significantly influenced, as will the other carbons in the pyrrole ring.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~160 - 165 |
| C2 | ~120 - 125 |
| C3 | ~110 - 115 |
| C4 | ~108 - 112 |
| C5 | ~125 - 130 |
| OCH₃ | ~51 - 53 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch | 3200 - 3400 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (ester) | 1680 - 1710 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ester) | 1200 - 1300 |
| C-Cl stretch | 700 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Methyl 5-chloro-1H-pyrrole-2-carboxylate (C₆H₆ClNO₂), the expected molecular weight is approximately 159.57 g/mol .
| Ion | Expected m/z | Notes |
| [M]⁺ | 159/161 | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |
| [M-OCH₃]⁺ | 128/130 | Loss of the methoxy group. |
| [M-COOCH₃]⁺ | 100/102 | Loss of the carbomethoxy group. |
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO₂ | [3] |
| Molecular Weight | 159.57 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | >95% | [3] |
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of Methyl 5-chloro-1H-pyrrole-2-carboxylate. By leveraging established chlorination methodologies and predictive spectroscopic analysis based on closely related structures, researchers and drug development professionals can confidently prepare and validate this important chemical building block. The provided protocols and characterization data serve as a valuable resource for the advancement of synthetic and medicinal chemistry.
References
-
Štefane, B., & Požgan, F. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9553–9563. [Link]
- BenchChem. (2025).
- LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
- Baldridge, K. K., & Siegel, J. S. (2007). Quantum Chemical Prediction of the 13C NMR Shifts in Alkyl and Chlorocorannulenes: Correction of Chlorine Effects. Theoretical Chemistry Accounts, 118(1-3), 131-139.
- Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1010.
- Roth, C. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(5), 22884-22890.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]
- Koca, M., Er, M., & Anil, H. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
- LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Zhang, Y., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, e202301193.
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
- Nikolova, S., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8031.
-
ResearchGate. (2025, August 6). Chlorination of Pyrroles. Part I. Retrieved from [Link]
- Google Patents. (n.d.). EP0600157A1 - Debrominative chlorination of pyrroles.
-
PubChemLite. (n.d.). Methyl 5-methyl-1h-pyrrole-2-carboxylate (C7H9NO2). Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.
Sources
Technical Guide: 1H and 13C NMR Characterization of Methyl 5-chloro-1H-pyrrole-2-carboxylate
Executive Summary
This technical guide details the structural elucidation and quality control parameters for Methyl 5-chloro-1H-pyrrole-2-carboxylate , a critical scaffold in the development of kinase inhibitors and antifungal agents. Unlike simple pyrroles, the 2,5-disubstitution pattern introduces specific electronic push-pull effects—between the electron-withdrawing ester and the electron-rich/inductive chloride—that complicate NMR assignment.
This document provides a validated analytical framework, distinguishing the target molecule from common regioisomeric impurities (e.g., 4-chloro analogs) using coupling constant logic (
Part 1: Structural Context & Synthesis Logic
The Pharmacophore Scaffold
The 5-chloropyrrole-2-carboxylate motif is electronically unique. The pyrrole nitrogen lone pair donates density into the ring, while the 2-carboxylate withdraws it, creating a dipole. The introduction of chlorine at position 5 blocks metabolic oxidation at the typically labile
Synthesis & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the NMR. The standard route involves electrophilic aromatic substitution (chlorination) of methyl 1H-pyrrole-2-carboxylate.
Critical Quality Attribute (CQA): The primary impurity is the 4,5-dichloro analog (over-chlorination) or the 4-chloro regioisomer (rare, but possible if position 5 is sterically hindered or if directing groups vary).
Figure 1: Synthesis pathway highlighting the origin of the critical 4,5-dichloro impurity, which must be monitored via proton integration.
Part 2: 1H NMR Analysis (Proton NMR)
Experimental Protocol
-
Solvent: DMSO-d
is preferred over CDCl for pyrroles to sharpen the exchangeable N-H signal and prevent aggregation. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Acquisition: 16 scans, 30° pulse angle, D1 relaxation delay
2.0s (to ensure quantitative integration of the aromatic protons).
Spectrum Assignment Strategy
The 2,5-disubstitution pattern leaves two aromatic protons at positions 3 and 4. Their assignment relies on vicinal coupling (
| Position | Type | Multiplicity | Assignment Logic | ||
| NH | Broad Singlet | 12.0 – 12.5 | br s | - | Exchangeable. Shift varies with concentration/H-bonding. |
| H-3 | Aromatic | 6.85 – 6.95 | Doublet (d) | 3.8 – 4.2 | Deshielded by the adjacent Carbonyl (anisotropy). |
| H-4 | Aromatic | 6.15 – 6.25 | Doublet (d) | 3.8 – 4.2 | Shielded relative to H-3. Ortho to Chlorine.[1] |
| OMe | Methyl | 3.75 – 3.80 | Singlet (s) | - | Characteristic ester methyl singlet. |
The "Coupling Constant" Validation
The most critical check for the 2,5-substitution pattern is the magnitude of the coupling constant between H3 and H4.
-
2,5-disubstituted pyrroles (Target):
Hz. -
2,4-disubstituted pyrroles (Impurity):
Hz (Meta-like coupling).
Expert Insight: If you observe a doublet with
Part 3: 13C NMR Analysis (Carbon NMR)
Experimental Protocol
-
Scans:
512 scans (due to quaternary carbons). -
Decoupling: Proton-decoupled (CPD).
-
Reference: DMSO-d
septet at 39.5 ppm.
Chemical Shift Data & Interpretation
The 13C spectrum will display 6 distinct signals .
| Position | Type | Description | |
| C=O | Quaternary | 160.0 – 161.5 | Carbonyl carbon. Most downfield signal. |
| C-2 | Quaternary | 122.0 – 124.0 | |
| C-5 | Quaternary | 126.0 – 128.0 | |
| C-3 | Methine (CH) | 114.0 – 116.0 | |
| C-4 | Methine (CH) | 108.0 – 110.0 | |
| OMe | Methyl (CH | 51.0 – 52.0 | Methoxy carbon. |
Differentiation of C2 and C5
Distinguishing the two quaternary ring carbons (C2 and C5) can be difficult.
-
HMBC Experiment: The OMe protons will show a strong long-range correlation (
) to the C=O , and the H-3 proton will show a correlation to C=O and C-2 . -
H-4 will show a correlation to C-5 .
-
Note: C-Cl carbons often appear as low-intensity signals due to the quadrupole moment of chlorine broadening the relaxation time.
Part 4: Advanced Verification Logic (Logic Diagram)
To ensure the structure is correct and free of regioisomers, follow this logic flow using 2D NMR techniques (HSQC/HMBC).
Figure 2: Analytical decision tree for validating the regiochemistry of the chloropyrrole scaffold.
Part 5: References
-
General Pyrrole NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on pyrrole rings).
-
Synthesis & Characterization of Halogenated Pyrroles:
-
Coupling Constants in Heterocycles: Katritzky, A. R. (Ed.).[2] Comprehensive Heterocyclic Chemistry. (Definitive source for
vs coupling magnitudes in 5-membered rings). -
Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem., 62(21), 7512–7515. Available at: [Link]
Sources
Mass spectrometry analysis of "Methyl 5-chloro-1H-pyrrole-2-carboxylate"
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-chloro-1H-pyrrole-2-carboxylate
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, pyrrole derivatives are of considerable importance due to their presence in a wide range of natural products and their extensive use in medicinal chemistry.[1] Methyl 5-chloro-1H-pyrrole-2-carboxylate is a key building block, a halogenated pyrrole ester whose precise characterization is fundamental to ensuring the integrity of synthetic pathways and the quality of lead compounds.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technology for the analysis of such small molecules.[2][3] Its unparalleled sensitivity, selectivity, and speed provide the rich, information-dense data required for confident structural elucidation, impurity profiling, and quantitative analysis throughout the drug development pipeline.[2][4] This guide offers a comprehensive, field-proven perspective on the mass spectrometric analysis of Methyl 5-chloro-1H-pyrrole-2-carboxylate, moving from foundational principles to detailed experimental protocols and data interpretation.
Analyte Profile: Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any robust analytical method. Methyl 5-chloro-1H-pyrrole-2-carboxylate is a solid at room temperature with the following key characteristics[5]:
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO₂ | [5] |
| Molecular Weight (Avg.) | 159.57 g/mol | Calculated |
| Monoisotopic Mass | 159.00871 Da | Calculated |
| InChIKey | YXDKRRSLSSBHFH-UHFFFAOYSA-N | [5] |
| Structure |
The presence of a polar ester group, an N-H moiety capable of protonation, and a halogen atom dictates the analytical strategy, particularly the choice of ionization technique and the interpretation of fragmentation patterns.
Core Methodological Pillars: Ionization and Analysis
The transition of the analyte from a condensed phase to a gaseous ion is the critical first step in mass spectrometry. The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties.
Ionization Technique: The Case for Electrospray Ionization (ESI)
For a molecule like Methyl 5-chloro-1H-pyrrole-2-carboxylate, which is polar and potentially thermally labile, Electrospray Ionization (ESI) is the superior choice over harsher methods like Electron Ionization (EI).
-
Expert Rationale: ESI is a "soft" ionization technique that generates ions from a liquid solution, making it perfectly compatible with LC.[6][7] It imparts low internal energy to the analyte, resulting in minimal in-source fragmentation and a strong signal for the protonated molecule, [M+H]⁺.[8][9] This is crucial for unequivocally determining the molecular weight of the parent compound. The N-H group on the pyrrole ring and the carbonyl oxygen of the ester are favorable sites for protonation, especially in an acidified mobile phase (e.g., containing 0.1% formic acid).[8]
-
Contrasting with Electron Ionization (EI): EI bombards the analyte with high-energy electrons, causing extensive and often complex fragmentation.[6][10] While this creates a reproducible "fingerprint" useful for library matching, the molecular ion peak can be weak or entirely absent, complicating initial identification.[8] For novel compounds or impurity analysis where a library spectrum is unavailable, ESI provides the essential molecular weight information that EI might obscure.
Mass Analyzer Selection: Precision and Purpose
Modern mass spectrometry offers a suite of analyzers, each with distinct advantages.
-
High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, HRMS is indispensable. Analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide exceptional mass accuracy (typically <5 ppm). This allows for the determination of the analyte's elemental composition from its exact mass, a powerful tool for distinguishing between compounds with the same nominal mass but different atomic makeups.[4]
-
Tandem Quadrupole (QqQ) Mass Spectrometry: For quantitative analysis, the triple quadrupole mass spectrometer is the industry "gold standard."[3] It operates in Multiple Reaction Monitoring (MRM) mode, offering supreme sensitivity and selectivity by monitoring a specific precursor ion → product ion transition.[2][3] This is the preferred methodology for pharmacokinetic studies, cleaning verification, and low-level impurity quantification.[3][11]
Structural Elucidation: Predicting the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is used to generate structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 160.0) through collision-induced dissociation (CID). The resulting product ions reveal the molecule's substructures.
The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the side-chain substituents.[1] Based on established fragmentation principles for esters, heterocycles, and halogenated compounds, we can predict a logical fragmentation cascade for Methyl 5-chloro-1H-pyrrole-2-carboxylate.
Key Fragmentation Pathways:
-
Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, involving the abstraction of a proton, often from the pyrrole N-H, leading to the loss of a neutral methanol molecule.
-
Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond.
-
Decarbonylation (Loss of CO): Following the loss of methanol, the resulting ion can lose carbon monoxide.
-
Loss of Chlorine (Cl): Cleavage of the C-Cl bond.
The presence of chlorine provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any fragment containing the chlorine atom will appear as a doublet with a 2 Da separation and a 3:1 intensity ratio, which is a powerful diagnostic tool.
Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of Methyl 5-chloro-1H-pyrrole-2-carboxylate.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section provides a detailed, step-by-step methodology for the analysis of Methyl 5-chloro-1H-pyrrole-2-carboxylate, designed for both qualitative identification and quantitative measurement.
Caption: General experimental workflow for LC-MS analysis.
Step 1: Sample and Standard Preparation
-
Stock Solution: Accurately weigh ~1 mg of Methyl 5-chloro-1H-pyrrole-2-carboxylate and dissolve in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare calibration standards and quality control samples at the desired concentration range.
-
Internal Standard (for Quantification): If available, add a stable isotope-labeled analog or a structurally similar compound at a fixed concentration to all samples, standards, and blanks.
Step 2: Liquid Chromatography (LC) Parameters
The goal of the LC method is to achieve good peak shape and retention, separating the analyte from any impurities or matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, providing good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source to enhance ionization efficiency in positive ESI mode.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min | A generic gradient suitable for screening; should be optimized for specific applications. |
Step 3: Mass Spectrometry (MS) Parameters
Parameters should be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | As discussed, ESI+ is ideal for protonating this molecule. |
| Capillary Voltage | +3.5 kV | Optimized to produce a stable electrospray. |
| Drying Gas (N₂) Flow | 10 L/min | Facilitates desolvation of the ESI droplets.[7] |
| Gas Temperature | 325 °C | Aids in solvent evaporation. |
| Nebulizer Pressure | 40 psi | Assists in the formation of a fine aerosol. |
| Scan Mode (Qualitative) | Full Scan MS (m/z 50-500) and Targeted MS/MS | MS1 scan identifies the precursor ion; MS/MS provides structural fragments. |
| Collision Energy (MS/MS) | 10-30 eV (Ramped) | The energy required to induce fragmentation; should be optimized to produce a rich spectrum. |
Step 4: Quantitative Analysis (MRM Method)
For quantification using a triple quadrupole MS, an MRM method should be developed.[3] This involves selecting the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring specific product ions in the third quadrupole (Q3).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Methyl 5-chloro-1H-pyrrole-2-carboxylate | 160.0 | 128.0 | Quantifier (most intense, stable fragment) |
| Methyl 5-chloro-1H-pyrrole-2-carboxylate | 160.0 | 100.0 | Qualifier (confirmatory fragment) |
Data Interpretation: From Spectrum to Solution
-
Confirmation of Identity:
-
Check the full scan (MS1) data for a peak at m/z 160.0, corresponding to the [M+H]⁺ ion.
-
Verify the characteristic 3:1 isotopic pattern for the chlorine atom ([M+H]⁺ at m/z 160.0 and [M+2+H]⁺ at m/z 162.0).
-
Using HRMS, confirm that the measured mass is within 5 ppm of the calculated exact mass (160.01633 Da for C₆H₇³⁵ClNO₂⁺).
-
-
Structural Verification:
-
Analyze the MS/MS spectrum. The presence of the predicted product ions (e.g., m/z 128.0, 100.0) provides high confidence in the structural assignment. The isotopic patterns should also be present in any chlorine-containing fragments.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Apply a linear regression to the curve and use the resulting equation to determine the concentration of the analyte in unknown samples. For regulated bioanalysis, this process must be rigorously validated.[12]
-
Conclusion
The mass spectrometric analysis of Methyl 5-chloro-1H-pyrrole-2-carboxylate is a clear example of the deliberate, science-driven approach required in modern pharmaceutical analysis. By leveraging the soft ionization of ESI, the precision of high-resolution mass analyzers, and the specificity of tandem MS, researchers can achieve unambiguous identification and accurate quantification of this important chemical entity. The methodologies outlined in this guide provide a robust framework that, when coupled with sound scientific judgment and proper validation, ensures data of the highest quality and integrity, thereby accelerating the journey from chemical discovery to therapeutic innovation.
References
- Title: Application of LCMS in small-molecule drug development Source: Vertex AI Search URL
- Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC Source: Vertex AI Search URL
- Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Vertex AI Search URL
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- Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - ResearchGate Source: Vertex AI Search URL
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An In-depth Technical Guide to the Physical Properties of Methyl 5-chloro-1H-pyrrole-2-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-1H-pyrrole-2-carboxylate is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyrrole, it serves as a versatile building block for the synthesis of more complex molecular architectures. An exhaustive understanding of its physical properties is paramount for its effective utilization in reaction design, formulation, purification, and quality control. This guide provides a comprehensive analysis of the key physicochemical and spectroscopic properties of Methyl 5-chloro-1H-pyrrole-2-carboxylate, supported by established experimental protocols and comparative data from related structures.
Introduction: The Significance of a Halogenated Pyrrole Ester
The pyrrole nucleus is a foundational scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a chlorine atom and a methyl ester group onto this scaffold, as in Methyl 5-chloro-1H-pyrrole-2-carboxylate, imparts specific steric and electronic properties that chemists can exploit. The electron-withdrawing nature of both the chloro and carboxylate groups modifies the reactivity of the pyrrole ring, while the overall molecule serves as a valuable intermediate for creating derivatives with potential applications in agrochemicals, dyestuffs, and pharmacology.[2][3]
This document serves as a detailed reference for laboratory professionals, consolidating essential physical data and outlining the standard methodologies for their determination. The causality behind experimental choices and the interpretation of resulting data are emphasized to provide field-proven insights.
Molecular Identity and Structure
A precise understanding of the molecular structure is the foundation upon which all other physical properties are built. The key identifiers for Methyl 5-chloro-1H-pyrrole-2-carboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 5-chloro-1H-pyrrole-2-carboxylate | - |
| CAS Number | 1757-31-9 | |
| Molecular Formula | C₆H₆ClNO₂ | |
| Molecular Weight | 159.57 g/mol | Calculated |
| InChI Key | YXDKRRSLSSBHFH-UHFFFAOYSA-N | |
| Canonical SMILES | COC(=O)C1=CC=C(N1)Cl | - |
The structure consists of a five-membered pyrrole ring substituted at the C2 position with a methyl carboxylate group and at the C5 position with a chlorine atom. This substitution pattern significantly influences the molecule's polarity, hydrogen bonding capability, and crystal packing.
Physicochemical Properties
Physical State, Appearance, and Storage
At ambient temperature, Methyl 5-chloro-1H-pyrrole-2-carboxylate is a solid. While specific color information is not consistently reported, related compounds such as Methyl 5-methyl-1H-pyrrole-2-carboxylate range from white to yellow or pale-brown.[4] Due to the potential for reactivity, standard laboratory practice dictates specific storage conditions to ensure stability and purity.
| Property | Recommendation | Source |
| Physical Form | Solid | |
| Storage Temperature | 2-8 °C | |
| Storage Atmosphere | Inert (e.g., Argon, Nitrogen) |
Thermal Properties: Melting Point
Causality in Experimental Design: The choice of the capillary melting point method is based on its simplicity, reliability, and the small sample quantity required. The rate of heating is slowed near the expected melting point to ensure thermal equilibrium, providing an accurate range from the onset of melting to complete liquefaction.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Caption: Generalized workflow for obtaining an NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3100 | Medium, Broad |
| C-H (sp²) | Stretch | 3100 - 3000 | Medium |
| C=O (Ester) | Stretch | 1725 - 1700 | Strong |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |
| C-O (Ester) | Stretch | 1300 - 1150 | Strong |
| C-Cl | Stretch | 800 - 600 | Medium-Strong |
Causality in Analysis: The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the ester. The broadness of the N-H stretch is due to hydrogen bonding. The presence of a band in the 800-600 cm⁻¹ region can provide evidence for the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
Key Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
|---|---|---|
| Molecular Ion [M]⁺ | m/z 159 | Corresponds to the mass of the molecule with the ³⁵Cl isotope. |
| Isotope Peak [M+2]⁺ | m/z 161 | Corresponds to the mass of the molecule with the ³⁷Cl isotope. |
| Isotopic Ratio | ~3:1 | The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1, providing a characteristic signature for a monochlorinated compound. |
| Primary Fragment | m/z 128 | Loss of the methoxy group (-OCH₃) from the molecular ion. |
Trustworthiness of Data: The observation of the molecular ion peak and the [M+2] peak in a 3:1 ratio is a highly reliable method for confirming the presence of a single chlorine atom in the molecule.
Caption: High-level workflow for mass spectrometry analysis.
Crystallographic Properties
While no specific single-crystal X-ray diffraction data for Methyl 5-chloro-1H-pyrrole-2-carboxylate was found in the searched literature, analysis of the parent compound, Methyl 1H-pyrrole-2-carboxylate, provides valuable insight. [5] The parent molecule crystallizes in the monoclinic system. A key feature of its crystal structure is the formation of helical chains linked by intermolecular N-H···O hydrogen bonds between the pyrrole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule. [5]It is highly probable that Methyl 5-chloro-1H-pyrrole-2-carboxylate would exhibit similar hydrogen bonding motifs, which are critical in dictating its solid-state packing, melting point, and solubility. The presence of the chlorine atom may introduce additional weak C-H···Cl or Cl···Cl interactions, potentially altering the specific crystal packing arrangement compared to the parent compound. [1] Authoritative Grounding: X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is indispensable for confirming stereochemistry, analyzing conformational preferences, and understanding intermolecular interactions that govern the bulk properties of a material.
Conclusion
This technical guide has synthesized the critical physical properties of Methyl 5-chloro-1H-pyrrole-2-carboxylate, providing a foundational dataset for researchers and developers. The compound is a solid at room temperature, requiring storage under inert, refrigerated conditions. Its thermal and solubility characteristics are dictated by a balance of hydrogen bonding capabilities and the electronic influence of its chloro and methyl ester substituents. The spectroscopic signatures, including predictable NMR chemical shifts, characteristic IR absorption bands, and a distinct mass spectrometric isotopic pattern, provide a robust framework for structural verification and purity assessment. This comprehensive understanding is essential for the rational design of synthetic routes and the development of new chemical entities based on this versatile pyrrole scaffold.
References
-
U.S. Environmental Protection Agency. (2025). 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
ProQuest. (n.d.). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrrole-2-carboxylate. PubMed Central. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl pyrrole-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. Retrieved from [Link]
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- 2. Methyl pyrrole-2-carboxylate, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. Methyl 2-pyrrolecarboxylate CAS#: 1193-62-0 [m.chemicalbook.com]
- 4. Methyl 5-methyl-1H-pyrrole-2-carboxylate | 1194-97-4 [sigmaaldrich.com]
- 5. Methyl 1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Building Block: Methyl 5-chloro-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, heterocyclic scaffolds hold a privileged position, with the pyrrole nucleus being a recurring motif in a multitude of approved therapeutics and clinical candidates.[1][2] This guide delves into the multifaceted applications of a particularly valuable, yet underexplored, building block: Methyl 5-chloro-1H-pyrrole-2-carboxylate . We will explore its inherent reactivity and showcase its utility through detailed application notes and step-by-step protocols for key chemical transformations, providing researchers and drug development professionals with a practical framework for its integration into their synthetic endeavors.
The strategic placement of the chloro, methyl ester, and N-H functionalities on the pyrrole ring endows this molecule with three distinct points for diversification, making it an ideal starting material for the generation of diverse compound libraries. The C5-chloro atom serves as a handle for cross-coupling reactions, the C2-ester provides a gateway to a variety of amide derivatives, and the N-H bond allows for the introduction of various substituents to modulate physicochemical properties.
I. Core Reactivity and Synthetic Potential
The chemical behavior of Methyl 5-chloro-1H-pyrrole-2-carboxylate is dictated by the interplay of its three primary functional groups. Understanding this reactivity is crucial for designing efficient and selective synthetic routes.
A. C5-Position: A Hub for Carbon-Carbon Bond Formation
The chlorine atom at the C5-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which are often key for modulating target engagement and pharmacokinetic properties of drug candidates. While chloroarenes are generally less reactive than their bromo or iodo counterparts, appropriate selection of catalyst, ligand, and base can drive the reaction to completion.[1]
B. C2-Position: Elaboration into Amide Scaffolds
The methyl ester at the C2-position is a versatile functional group that can be readily transformed into a carboxylic acid via hydrolysis. This carboxylic acid is a crucial intermediate for the formation of amide bonds, a ubiquitous linkage in pharmaceutical agents.[3] Standard amide coupling reagents, such as HATU or EDC, can be employed to couple the resulting carboxylic acid with a diverse range of amines, leading to the synthesis of libraries of pyrrole-2-carboxamides.[4]
C. N1-Position: Tuning Physicochemical Properties
The pyrrole nitrogen (N-H) is weakly acidic and can be deprotonated with a suitable base, such as sodium hydride, to form the corresponding pyrrolide anion. This nucleophilic anion can then be alkylated or arylated with various electrophiles.[5][6] N-substitution is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and cell permeability.[7]
II. Key Synthetic Protocols
The following section provides detailed, step-by-step protocols for the three key transformations of Methyl 5-chloro-1H-pyrrole-2-carboxylate, providing a practical guide for its synthetic manipulation.
Protocol 1: C5-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 5-chloro-1H-pyrrole-2-carboxylate with an arylboronic acid. The conditions are adapted from established methods for the coupling of halo-pyrroles.[8][9]
Reaction Scheme:
Figure 1: General scheme for Suzuki-Miyaura coupling.
Materials:
-
Methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 5-chloro-1H-pyrrole-2-carboxylate, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 5-aryl-1H-pyrrole-2-carboxylate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. Carbonates are commonly used and effective.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used to ensure solubility of the reactants and facilitate the reaction at elevated temperatures. The addition of water can sometimes accelerate the reaction.
Protocol 2: Ester Hydrolysis to Carboxylic Acid
This protocol details the saponification of the methyl ester to the corresponding carboxylic acid, a necessary precursor for amide bond formation. The use of lithium hydroxide (LiOH) is a common and effective method for this transformation.[10]
Reaction Scheme:
Figure 3: General scheme for amide coupling.
Materials:
-
5-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-chloro-1H-pyrrole-2-carboxylic acid and the amine in anhydrous DMF.
-
Add HATU to the solution.
-
Cool the mixture to 0 °C in an ice bath and add DIPEA dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU: HATU is a highly efficient coupling reagent that forms a reactive O-acylisouronium intermediate, which readily reacts with amines to form the amide bond with minimal side reactions and racemization. [3]* DIPEA: A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid and the amine hydrochloride salt if used.
-
DMF: DMF is an excellent solvent for amide coupling reactions due to its high polarity, which helps to dissolve the reactants and reagents.
Protocol 4: N-Alkylation
This protocol describes a general method for the N-alkylation of Methyl 5-chloro-1H-pyrrole-2-carboxylate using sodium hydride and an alkyl halide. [11] Reaction Scheme:
Figure 4: General scheme for N-alkylation.
Materials:
-
Methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.2 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Anhydrous DMF or THF
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add a solution of Methyl 5-chloro-1H-pyrrole-2-carboxylate in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that effectively deprotonates the pyrrole N-H to form the nucleophilic pyrrolide anion.
-
Anhydrous Solvent: NaH reacts violently with water, so anhydrous solvents are essential for safety and to ensure the deprotonation reaction proceeds efficiently.
-
Quenching: Careful quenching of excess NaH with a proton source like saturated aqueous NH₄Cl is a critical safety step.
III. Application Case Study: Synthesis of Kinase Inhibitors
The substituted pyrrole scaffold is a cornerstone in the design of kinase inhibitors. [5][12][13]The ability to readily functionalize the C2, C5, and N1 positions of Methyl 5-chloro-1H-pyrrole-2-carboxylate makes it an attractive starting material for the synthesis of potent and selective kinase inhibitors. For instance, the C5-aryl group can be tailored to occupy the hydrophobic pocket of the ATP-binding site, while the C2-carboxamide can form crucial hydrogen bonds with the hinge region of the kinase. The N1-substituent can be used to improve solubility and pharmacokinetic properties.
IV. Conclusion
Methyl 5-chloro-1H-pyrrole-2-carboxylate is a highly valuable and versatile building block for medicinal chemistry. Its three-point diversity allows for the efficient construction of complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapies. The protocols provided in this guide offer a practical starting point for researchers to harness the synthetic potential of this powerful intermediate. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-defined building blocks will undoubtedly play a crucial role in accelerating the drug discovery process.
V. References
-
Ropotrectinib - New Drug Approvals. (2025, August 8). New Drug Approvals. [Link]
-
Ibrar, M., et al. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 25(9), 2106. [Link]
-
Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 654-657. [Link]
-
Li, W., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
-
Syamaiah, K., et al. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. ResearchGate. [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]
-
Vitaku, E., et al. (2014). Pyrrole as a privileged scaffold in medicinal chemistry. Drug Discovery Today, 19(4), 500-511.
-
cynicalbrit. (2022, March 24). amide coupling help [Online forum post]. Reddit. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Heaney, H., & Ley, S. V. (1974). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 499-500. [Link]
-
O'Donovan, D. H., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 74(38), 5291-5303. [Link]
Sources
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- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
N-alkylation of "Methyl 5-chloro-1H-pyrrole-2-carboxylate" protocol
Application Note & Protocol
Strategic N-Alkylation of Methyl 5-chloro-1H-pyrrole-2-carboxylate: A Guide for Synthetic Chemists
Abstract
Methyl 5-chloro-1H-pyrrole-2-carboxylate is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex heterocyclic structures.[1] The strategic functionalization of its pyrrole nitrogen is a critical transformation that dictates the physicochemical and pharmacological properties of the resulting molecules. This application note provides an in-depth guide to the N-alkylation of this electron-deficient pyrrole, detailing three robust protocols: classical deprotonation with strong bases, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction. The causality behind experimental choices, mechanistic insights, and detailed, step-by-step workflows are presented to empower researchers in drug development and synthetic chemistry to achieve efficient and selective N-alkylation.
Introduction: The Synthetic Challenge
The pyrrole nucleus is a privileged scaffold in a multitude of biologically active compounds.[2] Methyl 5-chloro-1H-pyrrole-2-carboxylate, in particular, presents a unique synthetic landscape. The presence of two electron-withdrawing groups—the C2-methyl ester and the C5-chloro substituent—significantly influences the reactivity of the pyrrole ring.
These groups increase the acidity of the N-H proton (pKa of pyrrole is ~17.5) compared to unsubstituted pyrrole, making deprotonation more facile.[3] This enhanced acidity is advantageous for initiating N-alkylation. However, the resulting pyrrolide anion exhibits reduced nucleophilicity, and the ring's carbon atoms are also susceptible to electrophilic attack, creating a potential for competitive C-alkylation. Therefore, the choice of reaction conditions is paramount to ensure selective and high-yielding N-alkylation.[4] This guide explores methodologies designed to navigate these challenges effectively.
Figure 2: A generalized workflow for the N-alkylation reaction.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Scientist's Note: Vigorous bubbling (H₂ evolution) will be observed. Ensure adequate venting.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the gas evolution ceases and the solution becomes clear or a uniform suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, iodomethane, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Once complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.
-
Workup: Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.
PTC offers a greener, safer, and often more operationally simple alternative to using strong, pyrophoric bases in anhydrous solvents. [5]The reaction occurs in a biphasic system (solid-liquid or liquid-liquid) where a catalyst shuttles the pyrrolide anion from the aqueous or solid phase into the organic phase to react with the alkylating agent.
Causality and Rationale:
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS), is used. Its lipophilic cation pairs with the pyrrolide anion, rendering it soluble in the organic phase. [5][6]* Base: A moderately strong, inexpensive inorganic base like potassium carbonate (K₂CO₃) or powdered potassium hydroxide (KOH) is sufficient. This avoids the hazards associated with NaH.
-
Solvent System: A non-polar organic solvent like toluene or a polar aprotic solvent like acetonitrile can be used, often with a minimal amount of water or even under solid-liquid conditions. [7]This reduces the need for strictly anhydrous conditions.
Figure 3: Mechanism of Phase-Transfer Catalyzed N-alkylation.
Detailed Step-by-Step Protocol:
-
Preparation: To a round-bottom flask, add Methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq), powdered potassium carbonate (K₂CO₃, 3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Solvent Addition: Add the organic solvent (e.g., acetonitrile or toluene, ~0.2 M).
-
Alkylation: Add the alkylating agent (1.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to a temperature between 50-80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. PTC reactions can be slower than the strong base method, often requiring 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography as described in Protocol 1.
The Mitsunobu reaction is an exceptionally powerful method for N-alkylation using an alcohol as the alkylating agent. It is particularly valuable for synthesizing derivatives from secondary alcohols where traditional Sₙ2 conditions might fail or lead to elimination, and it proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center. [8][9] Causality and Rationale:
-
Activation: The reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). These reagents react to form a phosphonium adduct that activates the alcohol, converting the hydroxyl group into an excellent leaving group. [10]* Nucleophile: The pyrrole N-H acts as the nucleophile. The pKa of the N-H must generally be below 13 for the reaction to be efficient, a condition met by our electron-deficient substrate. [9][11]* Conditions: The reaction is performed under mild, neutral conditions, typically at or below room temperature, which is beneficial for sensitive substrates.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (~0.1 M).
-
Reagent Addition: Cool the solution to 0 °C. Add the azodicarboxylate (DIAD or DEAD, 1.5 eq) dropwise over 15-20 minutes.
-
Scientist's Note: The addition is often accompanied by a color change (e.g., to yellow/orange) and can be exothermic. Maintain the temperature at 0 °C during the addition. The reverse order of addition (adding the pyrrole/alcohol/phosphine solution to the azodicarboxylate) can sometimes improve yields by minimizing side reactions. [12]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. The byproducts, triphenylphosphine oxide and the reduced hydrazide, are typically more polar and can be separated from the desired N-alkylated product.
Data Summary and Method Comparison
| Feature | Protocol 1: Strong Base | Protocol 2: PTC | Protocol 3: Mitsunobu |
| Alkylation Agent | Alkyl Halides, Tosylates | Alkyl Halides, Tosylates | Primary & Secondary Alcohols |
| Base | NaH, KH, LiHMDS (strong) | K₂CO₃, KOH (moderate) | N/A (Neutral conditions) |
| Solvent | Anhydrous DMF, THF | Toluene, ACN, Biphasic | Anhydrous THF, Dioxane |
| Temperature | 0 °C to RT | RT to 80 °C | 0 °C to RT |
| Key Strengths | Fast, high-yielding for simple alkyl halides. | Operationally simple, safer, avoids anhydrous conditions. | Uses alcohols, mild conditions, stereochemical inversion. |
| Key Limitations | Requires strict anhydrous conditions, hazardous base. | Can be slower, catalyst may require removal. | Stoichiometric byproducts, can be difficult to purify. |
Conclusion
The N-alkylation of Methyl 5-chloro-1H-pyrrole-2-carboxylate can be achieved through several effective strategies. For rapid and direct alkylation with reactive halides, the classical strong base method remains a gold standard. For improved safety, operational simplicity, and scalability, Phase-Transfer Catalysis provides an excellent alternative. When the desired substituent is to be introduced from an alcohol, particularly a chiral secondary alcohol, the Mitsunobu reaction is the premier choice, offering mild conditions and stereochemical control. By understanding the mechanistic principles behind each protocol, researchers can select and optimize the ideal conditions to advance their synthetic campaigns in pharmaceutical and materials science discovery.
References
- Chemical Communications. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. RSC Publishing.
- National Institutes of Health.
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- PubMed.
- Angewandte Chemie International Edition.
- Vaia. Although pyrrole is a much weaker base than most other amines, it is a much stronger acid.
- ResearchGate. Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols.
- Canadian Journal of Chemistry. Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. (1977).
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- Organic Chemistry Portal.
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- Wikipedia. Knorr pyrrole synthesis.
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- National Institutes of Health. Pyrrole N–H Anion Complexes. (2017-04-20).
- ResearchGate. N‐alkylation of pyrroles enabled by a selective ring‐expansive....
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- Chemical Communications.
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- SlideShare. Pyrrole reaction.
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- Angewandte Chemie International Edition.
- ResearchGate. Scheme 2.
- National Institutes of Health. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021-03-30).
- WorldOfChemicals. The Role of Methyl 1H-Pyrrole-2-Carboxylate in Advanced Organic Synthesis. (2026-02-13).
- ChemSpider. 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester. (2025-10-15).
- Green Chemistry. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. RSC Publishing.
- ResearchGate. Please suggest best process for N-methyl pyrrole synthesis ?. (2020-02-09).
- MilliporeSigma.
- BenchChem. Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
- RSC Publishing.
- MDPI. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. (2021-02-13).
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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-chloro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Pyrrole Scaffolds in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of this heterocycle is therefore of paramount importance in the discovery and development of new therapeutic agents. Methyl 5-chloro-1H-pyrrole-2-carboxylate is a valuable building block that allows for the introduction of diverse molecular fragments at the 5-position of the pyrrole ring through cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out as a robust and versatile method for the formation of carbon-carbon bonds.[1]
This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions with Methyl 5-chloro-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, the following sections will delve into the mechanistic intricacies, challenges associated with this specific substrate, and field-proven strategies to achieve high-yield and reproducible results.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, Methyl 5-chloro-1H-pyrrole-2-carboxylate) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a palladium(II) intermediate. The lower reactivity of aryl chlorides compared to bromides or iodides often makes this the rate-limiting step.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Challenges and Strategic Considerations
The Suzuki coupling of Methyl 5-chloro-1H-pyrrole-2-carboxylate presents two primary challenges: the lower reactivity of the C-Cl bond and the presence of the acidic N-H proton on the pyrrole ring.
-
Activation of the C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide and iodide counterparts in the oxidative addition step. To overcome this, specialized catalyst systems are required. The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands can significantly enhance the catalytic activity.[4] These ligands promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.
-
The Role of the N-H Proton and the Necessity of N-Protection: The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle. It can react with the base or the organometallic intermediates, leading to side reactions and reduced yields. Therefore, protection of the pyrrole nitrogen is often crucial for a successful and clean reaction. While some protocols for unprotected N-H heterocycles exist, they are often substrate-specific and may not be optimal for this particular molecule.[5] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile and robust protecting group for nitrogen heterocycles that is stable under Suzuki coupling conditions and can be readily removed post-coupling.[6]
Optimized Reaction Protocols
Based on established principles for the coupling of challenging heteroaryl chlorides and the specific nature of the pyrrole substrate, the following protocols are recommended.
Protocol 1: Suzuki Coupling of N-SEM-Protected Methyl 5-chloro-1H-pyrrole-2-carboxylate
This protocol is recommended for achieving high yields and minimizing side reactions.
Step 1: N-Protection of Methyl 5-chloro-1H-pyrrole-2-carboxylate
A detailed procedure for the SEM protection of similar pyrrole substrates can be adapted from the literature.[6]
Step 2: Suzuki-Miyaura Coupling
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Materials and Reagents:
-
N-SEM-Protected Methyl 5-chloro-1H-pyrrole-2-carboxylate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane or toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add N-SEM-protected Methyl 5-chloro-1H-pyrrole-2-carboxylate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (and a small amount of degassed water, typically a 10:1 to 4:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection of the N-SEM Group
The SEM group can be removed under various conditions, such as treatment with tetrabutylammonium fluoride (TBAF) or acidic conditions, to yield the final N-H pyrrole product.
Protocol 2: Attempted Suzuki Coupling of Unprotected Methyl 5-chloro-1H-pyrrole-2-carboxylate (for exploratory purposes)
While N-protection is strongly recommended, for certain applications or in the interest of step-economy, a direct coupling may be attempted. The following conditions are a starting point for optimization.
Materials and Reagents:
-
Methyl 5-chloro-1H-pyrrole-2-carboxylate
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
PdCl₂(dppf) or a suitable Buchwald precatalyst (e.g., XPhos Pd G3) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3 equivalents)
-
Anhydrous dimethoxyethane (DME) or 1,4-dioxane
Procedure:
-
Follow the same setup and inert atmosphere procedure as in Protocol 1.
-
Combine Methyl 5-chloro-1H-pyrrole-2-carboxylate, the arylboronic acid, the palladium catalyst, and the base in the reaction vessel.
-
Add the anhydrous solvent.
-
Heat the reaction mixture, typically between 80-100 °C.
-
Monitor the reaction closely for the formation of the desired product and potential side products such as protodehalogenation (replacement of Cl with H).[2][7]
-
Perform workup and purification as described in Protocol 1.
Note: Lower yields and the formation of byproducts are more likely with this protocol.
Data Summary: Recommended Reaction Parameters
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling of Methyl 5-chloro-1H-pyrrole-2-carboxylate. The following table summarizes recommended starting conditions for optimization.
| Parameter | Recommended Conditions for N-Protected Substrate | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands that facilitate the oxidative addition of aryl chlorides.[4] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that minimize side reactions. |
| Solvent | 1,4-Dioxane, Toluene, DME (often with a small amount of water) | Aprotic solvents are generally preferred; water can aid in the dissolution of the base and facilitate transmetalation. |
| Temperature | 90 - 110 °C | Higher temperatures are often required to promote the oxidative addition of the less reactive aryl chloride. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality and the reaction is thoroughly degassed to prevent catalyst deactivation.
-
Insufficiently Reactive Conditions: Increase the reaction temperature, catalyst loading, or switch to a more active ligand (e.g., from a triarylphosphine to a biarylphosphine ligand).
-
-
Protodehalogenation:
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction can be promoted by the presence of oxygen or Pd(II) species.
-
Solution: Thoroughly degas all solvents and maintain an inert atmosphere. Using a slight excess of the boronic acid can be beneficial, but a large excess may lead to purification challenges.
-
Conclusion
The Suzuki-Miyaura coupling of Methyl 5-chloro-1H-pyrrole-2-carboxylate is a powerful tool for the synthesis of functionalized pyrrole derivatives. By understanding the mechanistic nuances and employing optimized protocols, particularly with the use of N-protection and specialized catalyst systems, researchers can effectively overcome the challenges associated with this substrate. The guidelines presented in this document provide a solid foundation for the successful application of this important reaction in drug discovery and development programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Shaikh, D. J., et al. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 25(9), 2103. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Novotná, A., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1989. [Link]
-
Chen, J., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1583. [Link]
-
Valente, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508–4520. [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
University of Bath. (2024). Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. [Link]
-
Lyall, C. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 14333–14345. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7658–7711. [Link]
-
Moody, C. J., & Roff, G. J. (2021). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. Molbank, 2021(1), M1204. [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
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- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Strategic Functionalization of Methyl 5-chloro-1H-pyrrole-2-carboxylate: A Guide for Synthetic and Medicinal Chemists
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] The strategic derivatization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel therapeutic agents. Methyl 5-chloro-1H-pyrrole-2-carboxylate serves as a versatile and highly valuable building block in this endeavor. Its unique substitution pattern, featuring an electron-withdrawing carboxylate group and a reactive chloro substituent, presents a rich platform for a diverse array of chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the pyrrole ring in "Methyl 5-chloro-1H-pyrrole-2-carboxylate". It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.
Understanding the Reactivity of the Pyrrole Core
The pyrrole ring is an electron-rich aromatic system, a characteristic that typically predisposes it to electrophilic aromatic substitution.[4] However, the presence of the electron-withdrawing methyl carboxylate group at the C2 position significantly modulates this reactivity. This deactivating effect, coupled with the inherent reactivity of the C5 chloro-substituent, opens the door for a variety of transition-metal-catalyzed cross-coupling reactions. Furthermore, the acidic N-H proton provides a handle for a range of N-functionalization strategies.
The primary sites of functionalization on the methyl 5-chloro-1H-pyrrole-2-carboxylate core are:
-
The Nitrogen (N1): The pyrrolic nitrogen can be readily deprotonated and subsequently alkylated or arylated.
-
The C5 Position: The chloro substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
-
The C4 Position: While less reactive than the C5 position, the C4 position can be targeted for functionalization through electrophilic substitution reactions, often requiring careful control of reaction conditions.
The following sections will delve into specific protocols for achieving selective functionalization at these key positions.
N-Functionalization: Expanding the Molecular Framework
The modification of the pyrrolic nitrogen is a fundamental strategy for altering the steric and electronic properties of the molecule, profoundly impacting its biological activity and physicochemical characteristics.
Protocol 1: N-Alkylation via Deprotonation-Alkylation
This protocol describes a general and reliable method for the introduction of alkyl groups onto the pyrrole nitrogen. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or THF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add the alkylating agent (R-X, e.g., an alkyl halide, 1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrrole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive base (e.g., NaH) with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the base and to ensure efficient deprotonation of the pyrrole nitrogen.
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrrole N-H without competing in nucleophilic substitution with the alkylating agent. Other bases such as potassium tert-butoxide can also be employed.
-
Temperature Control: The initial deprotonation and alkylation are performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.
Protocol 2: N-Arylation via Ullmann Condensation
The Ullmann condensation provides a classic and effective method for the formation of N-aryl bonds, often utilizing copper catalysts.[5]
Reaction Scheme:
Step-by-Step Protocol:
-
Reactant Mixture: In a sealable reaction vessel, combine methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq.), the aryl iodide (Ar-I, 1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable base (e.g., potassium carbonate (K₂CO₃), 2.0 eq.), and a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 eq.).
-
Solvent Addition: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-150 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the N-arylated product.
Expert Insights:
-
Ligand Choice: The use of a ligand, such as L-proline or a phenanthroline derivative, can significantly improve the efficiency and yield of the Ullmann condensation by stabilizing the copper catalyst and facilitating the cross-coupling process.
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann-type couplings.
-
Base: An inorganic base like potassium carbonate is typically used to neutralize the HI generated during the reaction.
C5-Functionalization: Harnessing the Power of Cross-Coupling
The chloro-substituent at the C5 position is a prime handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen-based functionalities with high precision.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds.[6] This protocol details the coupling of methyl 5-chloro-1H-pyrrole-2-carboxylate with arylboronic acids.
dot
Caption: Suzuki-Miyaura Coupling Workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., cesium carbonate (Cs₂CO₃), 2.0 eq.).
-
Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., dioxane/water 4:1).
-
Reaction Execution: Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC.
-
Work-up and Extraction: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude product via column chromatography.
Quantitative Data Summary:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 5 | 85-95 |
| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
Trustworthiness through Self-Validation:
The success of a Suzuki-Miyaura coupling is often indicated by the complete consumption of the starting pyrrole and the appearance of a new, less polar spot on the TLC plate. The identity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-alkyl amines from aryl halides.[7][8] This protocol provides a general procedure for the amination of the C5 position.
dot
Caption: Buchwald-Hartwig Amination Workflow.
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaO-t-Bu), 1.4 eq.).
-
Reactant Addition: Add methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq.) and the amine (1.2 eq.).
-
Solvent and Reaction: Add anhydrous, degassed toluene. Seal the tube and heat to 80-110 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the product by column chromatography.
Authoritative Grounding & Mechanistic Insights:
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl chloride to a Pd(0) complex.[8] Subsequent coordination of the amine, deprotonation by the base, and reductive elimination from the palladium center yields the desired C-N coupled product and regenerates the active Pd(0) catalyst. The choice of ligand is critical, as it influences the rate of both the oxidative addition and reductive elimination steps.[9]
C4-Functionalization: Exploring Electrophilic Substitution
Despite the deactivating effect of the C2-carboxylate group, the C4 position of the pyrrole ring can still undergo electrophilic substitution reactions, albeit under more forcing conditions than unsubstituted pyrrole.
Protocol 5: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][10] For methyl 1H-pyrrole-2-carboxylates, this reaction can be directed to the C4 and C5 positions, with regioselectivity being influenced by the reaction conditions.[9][11]
Reaction Scheme:
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: In a two-necked flask under an inert atmosphere, cool anhydrous DMF. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve methyl 5-chloro-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at low temperature.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-80 °C for 2-6 hours.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.
Considerations for Regioselectivity:
The regioselectivity of the Vilsmeier-Haack reaction on pyrrole-2-carboxylates can be complex. The electron-withdrawing nature of the carboxylate group directs electrophilic attack to the C4 and C5 positions. In the case of the 5-chloro substituted substrate, formylation is expected to predominantly occur at the C4 position. However, careful optimization of reaction conditions may be necessary to achieve high regioselectivity.
Advanced Functionalization Strategies
Beyond the core reactions detailed above, other modern synthetic methods can be applied to further diversify the "Methyl 5-chloro-1H-pyrrole-2-carboxylate" scaffold.
-
Sonogashira Coupling: This palladium- and copper-catalyzed reaction allows for the introduction of alkyne moieties at the C5 position by coupling with terminal alkynes.[1][12][13]
-
Heck Coupling: The Heck reaction can be employed to introduce alkenyl groups at the C5 position through the reaction with alkenes in the presence of a palladium catalyst.[14][15]
-
Cyanation: The chloro group at C5 can be displaced by a cyanide group using palladium-catalyzed cyanation reactions, providing a versatile nitrile handle for further transformations.[4][12][16][17]
Conclusion
Methyl 5-chloro-1H-pyrrole-2-carboxylate is a highly valuable and strategically important building block for the synthesis of a diverse range of functionalized pyrrole derivatives. The protocols and insights provided in this guide offer a robust starting point for researchers to explore the rich chemistry of this scaffold. By understanding the interplay of the substituent effects and by carefully selecting the appropriate reaction conditions, chemists can unlock the full potential of this versatile molecule in the pursuit of novel materials and therapeutic agents. The successful application of these methods will undoubtedly contribute to the advancement of drug discovery and chemical biology.
References
-
Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed. (2021, March 3). PubMed. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected - Semantic Scholar. (2019, April 22). Semantic Scholar. [Link]
-
(PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions - ResearchGate. (2014, March 7). ResearchGate. [Link]
-
Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - MDPI. (2020, April 30). MDPI. [Link]
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (n.d.). National Institutes of Health. [Link]
-
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether | Organic Process Research & Development - ACS Publications. (2018, September 28). ACS Publications. [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. (n.d.). National Institutes of Health. [Link]
-
Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole - Canadian Science Publishing. (1980, December). Canadian Science Publishing. [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrrole reaction. (n.d.). SlideShare. [Link]
-
A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing). (n.d.). RSC Publishing. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]
-
Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC. (2023, August 29). National Institutes of Health. [Link]
-
Bioactive pyrrole-based compounds with target selectivity - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31). ChemSpider. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
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- 6. par.nsf.gov [par.nsf.gov]
- 7. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. 傅-克酰基化反应 [sigmaaldrich.cn]
- 11. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
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- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 17. researchgate.net [researchgate.net]
Application Note: Methyl 5-chloro-1H-pyrrole-2-carboxylate in Anti-Inflammatory Drug Synthesis
Executive Summary
This guide details the strategic application of Methyl 5-chloro-1H-pyrrole-2-carboxylate (CAS: 1757-31-9) as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). While classical pyrrole-based NSAIDs like Tolmetin and Ketorolac rely on specific alkyl/aryl substitution patterns, the 5-chloro derivative offers a unique "electrophilic handle." This allows for the precision engineering of 5-arylpyrrole-2-carboxylate scaffolds —a structural class exhibiting potent COX-2 selectivity with reduced gastrointestinal toxicity compared to traditional NSAIDs.
This document provides validated protocols for the synthesis, purification, and downstream functionalization of this intermediate, bridging the gap between raw material handling and late-stage medicinal chemistry.
Strategic Utility in Drug Design
The pyrrole ring is a "privileged scaffold" in medicinal chemistry.[1][2] However, direct arylation of the pyrrole ring often suffers from poor regioselectivity (C2 vs. C3 vs. C5 mixtures).
Methyl 5-chloro-1H-pyrrole-2-carboxylate solves this by pre-installing a halogen at the C5 position. This enables:
-
Regiocontrol: The C2-ester blocks one alpha-position, while the C5-chloride activates the other for cross-coupling.
-
Divergent Synthesis: The chloride serves as a leaving group for Palladium-catalyzed Suzuki-Miyaura or Stille couplings, allowing rapid library generation of 5-aryl derivatives (COX-2 pharmacophores).
-
Lipophilicity Modulation: Retention of the chlorine in specific analogs can enhance membrane permeability and metabolic stability.
Target Pharmacophore
The protocols below target the synthesis of 1,5-diarylpyrrole derivatives , which mimic the spatial arrangement of the tricyclic COX-2 inhibitors (e.g., Celecoxib), utilizing the pyrrole core as a bioisostere.
Reaction Pathway Visualization
The following diagram illustrates the conversion of the 5-chloro intermediate into a bioactive COX-2 inhibitor scaffold via Suzuki coupling.
Caption: Figure 1. Synthetic workflow transforming the 5-chloro intermediate into a bioactive 5-arylpyrrole scaffold.
Experimental Protocols
Protocol A: Regioselective Synthesis of Methyl 5-chloro-1H-pyrrole-2-carboxylate
Objective: To install a chlorine atom specifically at the C5 position without over-chlorinating (C4,C5-dichloro) or N-chlorinating.
Reagents:
-
Methyl 1H-pyrrole-2-carboxylate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
THF (Anhydrous)
-
Catalytic HCl (Optional, for activation)
Procedure:
-
Dissolution: Dissolve Methyl 1H-pyrrole-2-carboxylate (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent poly-chlorination.
-
Addition: Add NCS (10.5 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product Rf is typically ~0.5, slightly higher than the starting material.
-
Quench: Quench with saturated Na2S2O3 (sodium thiosulfate) to neutralize excess oxidant.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
-
Yield Target: 75-85%
-
Appearance: White to pale yellow solid.[3]
-
Protocol B: Suzuki-Miyaura Coupling (Functionalization)
Objective: To couple the 5-chloro intermediate with 4-fluorophenylboronic acid, generating the anti-inflammatory core.
Reagents:
-
Methyl 5-chloro-1H-pyrrole-2-carboxylate (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.0 eq)
-
Dioxane/Water (4:1 ratio)
Procedure:
-
Degassing: In a sealed tube, combine the 5-chloro intermediate (1.0 mmol), boronic acid (1.2 mmol), and K2CO3 (2.0 mmol) in Dioxane/Water (10 mL). Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) quickly under Argon flow. Seal the tube.
-
Heating: Heat to 90°C for 12 hours. The reaction mixture will darken.
-
Workup: Filter through a Celite pad to remove Palladium residues. Dilute filtrate with water and extract with EtOAc.[4]
-
Analysis: The chlorine peak (isotopic pattern) in MS will disappear, replaced by the aryl mass.
Quality Control & Validation Data
To ensure the integrity of the intermediate before downstream processing, compare analytical data against these standards.
| Parameter | Specification | Diagnostic Signal (1H NMR, 400 MHz, CDCl3) |
| Purity | >98% (HPLC) | Single peak, no shoulder. |
| Identity | 5-Chloro Isomer | δ 6.10 (d, J=3.8 Hz, 1H, C3-H) , δ 6.02 (d, J=3.8 Hz, 1H, C4-H). Note: The doublet coupling confirms 2,5-substitution. |
| Impurity | 4-Chloro Isomer | Singlets or meta-coupling (J < 2 Hz). |
| Impurity | 4,5-Dichloro | Singlet at δ ~6.8 (only one aromatic proton). |
| Melting Point | 110-112°C | Sharp range indicates high crystalline purity. |
Troubleshooting Note: If the NMR shows a singlet instead of two doublets, you likely have the 4,5-dichloro impurity. Reduce NCS equivalents and strictly control the -78°C start temperature.
References
-
Sigma-Aldrich. (n.d.). Methyl 5-chloro-1H-pyrrole-2-carboxylate Product Sheet. Retrieved from
-
Mohamed, M. S., Kamel, R., & Fathallah, S. S. (2011).[5] Synthesis of new pyrroles of potential anti-inflammatory activity. Archiv der Pharmazie, 344(12), 830-839. Link
-
Attwa, M. W., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of Pyrrole Derivatives. Journal of Inflammation Research. Link(Generalized citation based on search context 1.15)
-
MDPI. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates. Molecules. Link
-
BenchChem. (2025).[6] Biological Activity of Pyrrole Derivatives: A Comparative Guide. Link
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-methyl-1H-pyrrole-2-carboxylate | 1194-97-4 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Methyl 5-chloro-1H-pyrrole-2-carboxylate as a Functional Monomer for Advanced Materials
Introduction: A Versatile Building Block for Functional Polymers
Methyl 5-chloro-1H-pyrrole-2-carboxylate is a heterocyclic compound whose strategic placement of functional groups—a polymerizable pyrrole ring, an electron-withdrawing chlorine atom, and a versatile methyl ester—positions it as a highly valuable monomer in materials science. While pyrrole itself is the foundational unit for the well-known conducting polymer, polypyrrole, the tailored substituents of this specific monomer offer enhanced processability and opportunities for post-polymerization functionalization.[1][2][3]
The presence of the methyl ester group can improve the solubility of the resulting polymer in organic solvents, overcoming a significant challenge associated with the intractable nature of unsubstituted polypyrrole.[4] Furthermore, the chlorine atom modifies the electronic properties of the pyrrole ring, influencing the final polymer's conductivity and stability. Most importantly, the ester functionality serves as a reactive handle, allowing for subsequent chemical transformations to introduce a wide array of other functional groups, thereby creating materials tailored for specific applications.
These application notes provide a comprehensive guide for researchers on utilizing Methyl 5-chloro-1H-pyrrole-2-carboxylate as a precursor for synthesizing functional polymeric materials. We will detail a protocol for its chemical oxidative polymerization and a subsequent workflow for the hydrolysis of the ester group to yield a carboxylic acid-functionalized polymer, a platform material for further derivatization.
Physicochemical Properties of the Monomer
A clear understanding of the monomer's properties is critical for successful experimentation.
| Property | Value | Source |
| CAS Number | 1757-31-9 | [5] |
| Molecular Formula | C₆H₆ClNO₂ | [5] |
| Molecular Weight | 159.57 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | 2-8°C, Inert atmosphere | [5] |
Application I: Synthesis of Soluble, Functionalized Polypyrrole Derivatives
The primary application of Methyl 5-chloro-1H-pyrrole-2-carboxylate in materials science is its use as a monomer to create functional, processable conducting polymers. The resulting polymer, poly(methyl 5-chloro-1H-pyrrole-2-carboxylate), can be used in applications where solution-based processing is desired, such as in coatings, sensors, or as a component in composite materials.[4][6]
Protocol 1: Chemical Oxidative Polymerization
This protocol details the synthesis of poly(methyl 5-chloro-1H-pyrrole-2-carboxylate) using iron(III) chloride (FeCl₃) as a chemical oxidant. FeCl₃ is a widely used and effective oxidant for the polymerization of pyrrole and its derivatives.[7] The reaction proceeds via the oxidative coupling of monomer radical cations.
Causality and Experimental Choices:
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen, which can lead to over-oxidation and defects in the polymer chain.
-
Anhydrous Solvent: Anhydrous chloroform is used as the solvent because the presence of water can interfere with the oxidant and affect the polymerization process and the final properties of the polymer.
-
Molar Ratio: A monomer-to-oxidant molar ratio of 1:2.4 is commonly employed to ensure complete polymerization. The oxidant not only initiates the polymerization but also dopes the resulting polymer, rendering it conductive.
-
Precipitation in Methanol: The polymer is precipitated in methanol to remove unreacted monomer, oxidant, and low-molecular-weight oligomers.
Materials and Reagents:
-
Methyl 5-chloro-1H-pyrrole-2-carboxylate (Monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (Oxidant)
-
Anhydrous Chloroform (CHCl₃) (Solvent)
-
Methanol (MeOH) (for precipitation and washing)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Buchner funnel and filter paper
-
Vacuum oven
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of poly(methyl 5-chloro-1H-pyrrole-2-carboxylate).
Step-by-Step Methodology:
-
Monomer Solution: In a dry two-neck round-bottom flask under an inert atmosphere, dissolve 1.0 g of Methyl 5-chloro-1H-pyrrole-2-carboxylate (6.27 mmol) in 50 mL of anhydrous chloroform.
-
Oxidant Solution: In a separate dry flask, dissolve 2.44 g of anhydrous FeCl₃ (15.0 mmol) in 50 mL of anhydrous chloroform.
-
Reaction Initiation: Cool the monomer solution to 0°C using an ice bath. Slowly add the FeCl₃ solution to the stirring monomer solution dropwise over 30 minutes.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The solution will gradually darken, indicating polymer formation.
-
Isolation: Pour the reaction mixture into 500 mL of methanol with vigorous stirring. A dark precipitate of the polymer will form.
-
Purification: Collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected polymer thoroughly with fresh methanol until the filtrate becomes colorless. This step is crucial to remove residual FeCl₃ and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C overnight to yield a dark powder.
Application II: Platform for Further Functionalization
The synthesized poly(methyl 5-chloro-1H-pyrrole-2-carboxylate) is not just a final material but a platform intermediate. The ester groups along the polymer backbone can be easily converted to other functionalities. A primary example is hydrolysis to carboxylic acid groups, creating a polymer that can be used in pH sensors, for drug delivery, or as a macro-initiator for grafting other polymer chains.
Protocol 2: Post-Polymerization Hydrolysis of the Ester Group
This protocol describes the base-catalyzed hydrolysis of the methyl ester groups on the polymer to carboxylic acid groups.
Causality and Experimental Choices:
-
Base Hydrolysis: Sodium hydroxide (NaOH) is a strong base that effectively catalyzes the saponification (hydrolysis) of the ester linkage.
-
Solvent System: A mixture of THF and water is used to ensure both the polymer (soluble in THF) and the NaOH (soluble in water) can interact effectively in a single phase.
-
Acidification: After hydrolysis, the polymer exists as a sodium carboxylate salt. Acidification with HCl is necessary to protonate the carboxylate groups to form the final carboxylic acid-functionalized polymer and precipitate it from the aqueous solution.
Reaction Diagram:
Caption: Post-polymerization hydrolysis of the ester-functionalized polymer.
Step-by-Step Methodology:
-
Dissolution: Disperse 500 mg of the dried poly(methyl 5-chloro-1H-pyrrole-2-carboxylate) in 50 mL of tetrahydrofuran (THF).
-
Base Addition: Prepare a solution of 1.0 g of NaOH in 10 mL of deionized water and add it to the polymer dispersion.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and stir for 12-24 hours.
-
Cooling & Filtration: Allow the mixture to cool to room temperature. If any solid impurities are present, filter them off.
-
Precipitation: Slowly pour the solution into a beaker containing 200 mL of deionized water and 10 mL of concentrated HCl with stirring. The carboxylic acid-functionalized polymer will precipitate.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the polymer extensively with deionized water to remove all salts and excess acid.
-
Drying: Dry the final product in a vacuum oven at 50°C overnight.
Expected Material Characteristics
The functional groups on the monomer directly translate to the properties of the resulting polymers.
| Material | Expected Solubility | Key Functional Groups | Potential Applications |
| Poly(methyl 5-chloro-1H-pyrrole-2-carboxylate) | Soluble in organic solvents (CHCl₃, THF, DMF) | Ester (-COOCH₃), Chloro (-Cl) | Solution-processable conductive films, anti-static coatings, organic electronic intermediates.[1][2] |
| Poly(5-chloro-1H-pyrrole-2-carboxylic acid) | Soluble in basic aqueous solutions and polar organic solvents (DMSO, DMF) | Carboxylic Acid (-COOH), Chloro (-Cl) | pH-responsive materials, platforms for bioconjugation, heavy metal ion chelation, drug delivery systems.[8] |
Conclusion
Methyl 5-chloro-1H-pyrrole-2-carboxylate serves as an exemplary monomer for the bottom-up design of functional materials. Through straightforward polymerization and post-polymerization modification techniques, a single precursor can give rise to a family of polymers with tunable properties. The protocols outlined here provide a robust foundation for researchers and scientists to explore the potential of this versatile building block in developing next-generation materials for a wide range of applications, from organic electronics to biomedical devices.
References
- Stupp, S. I., et al. (2006). U.S. Patent No. 7,851,445 B2. U.S.
-
Krayushkin, M. M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1989. [Link]
-
Pramanik, A., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 12(29), 32391–32414. [Link]
-
Yadav, A., & Singh, R. K. (2023). Synthesis of Polypyrrole and Their Application. IOSR Journal of Applied Chemistry, 16(8), 28-36. [Link]
-
Benmeddour, F., et al. (2018). Synthesis and characterization of poly (2,5-diyl pyrrole-2-pyrrolyl methine) semiconductor copolymer. Journal of Semiconductors, 39(9), 093001. [Link]
-
Garg, N. K. (n.d.). Patents & Products. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Kang, E. T., et al. (1991). Effect of Reagent Concentrations Used to Synthesize Polypyrrole on the Chemical Characteristics and Optical and Electronic Properties. Defense Technical Information Center. [Link]
- Takeda, et al. (2014). Process for producing pyrrole compound. U.S.
- Barnett, C. J., et al. (2005). Synthesis of pyrrole-2-carbonitriles.
-
Pramanik, A., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Request PDF on ResearchGate. [Link]
-
Abu-Reziq, R., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Polymers, 11(8), 1258. [Link]
-
Bide Pharmatech. (2026). The Role of Methyl 1H-Pyrrole-2-Carboxylate in Advanced Organic Synthesis. Bide Pharmatech Insights. [Link]
-
Alchemist-chem. (n.d.). Methyl 5-Bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Pinto, S. M. A., & de Souza, A. C. B. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 29(1), 121. [Link]
-
Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. [Link]
- CN104672159A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
Wessling, B., et al. (2015). What is the simple and facile method for the polymerization of pyrrole? Which oxidant is better APS or Fe(III)chloride? Can anyone suggest?. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 5-chloro-1H-pyrrole-2-carboxylate | 1757-31-9 [sigmaaldrich.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-chloro-1H-pyrrole-2-carboxylate by Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted pyrrole heterocycles. Specifically, we will address the common challenges and troubleshooting strategies for the purification of Methyl 5-chloro-1H-pyrrole-2-carboxylate using column chromatography. The insights provided herein are grounded in established chromatographic principles and practical field experience with similar polar, halogenated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for Thin Layer Chromatography (TLC) analysis of Methyl 5-chloro-1H-pyrrole-2-carboxylate?
A1: For a polar compound like Methyl 5-chloro-1H-pyrrole-2-carboxylate, a good starting point is a binary solvent system consisting of a non-polar solvent and a moderately polar solvent. We recommend beginning with a mixture of Hexane and Ethyl Acetate. Start with a ratio of 9:1 (Hexane:Ethyl Acetate) and incrementally increase the proportion of ethyl acetate (e.g., 4:1, 3:1) to achieve a target Retention Factor (Rf) value between 0.2 and 0.4 for the desired compound.[1] An alternative system to explore, especially if the compound shows poor solubility or streaking, is Dichloromethane:Methanol (98:2 to 95:5).[1]
Q2: Can the optimized TLC solvent system be directly used for flash column chromatography?
A2: Generally, yes. The solvent system that provides good separation and an ideal Rf value (0.2-0.4) on a TLC plate is an excellent starting point for column chromatography.[1] However, it is often advisable to slightly decrease the polarity of the mobile phase for the column (e.g., if 3:1 Hexane:EtOAc worked on TLC, start the column with 4:1). This is because flash columns are typically more efficient than TLC plates, and a slightly less polar eluent can improve separation between closely eluting spots.[1]
Q3: My purified compound has a slight color, even after chromatography. What causes this and how can it be removed?
A3: Pyrrole derivatives can be susceptible to oxidation or slow polymerization, leading to colored impurities. If a persistent color remains after careful chromatography, it suggests the presence of highly non-polar or baseline impurities that were not effectively removed. Consider alternative purification methods such as recrystallization or distillation under reduced pressure to remove these chromophores.[1][2]
Q4: What are the typical signs that my compound is decomposing on the silica gel column?
A4: The most common sign of decomposition is the appearance of a continuous streak of material on the TLC analysis of eluted fractions, rather than a distinct spot. You may also observe that the total recovery of the material is significantly lower than expected. In some cases, you might see new, unexpected spots appearing in later fractions, which correspond to degradation products.[3] A definitive way to check for stability is to spot your crude material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have formed.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the chromatographic purification of Methyl 5-chloro-1H-pyrrole-2-carboxylate.
Problem 1: Significant peak tailing or streaking on TLC and column.
-
Question: My compound spot is not round on the TLC plate and elutes from the column over many fractions with a trailing edge. What is happening and how can I fix it?
-
Answer: Peak tailing is a frequent issue with nitrogen-containing heterocycles like pyrroles. It is primarily caused by the interaction of the slightly basic pyrrole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows the elution of the compound, causing it to streak.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the eluent to neutralize the acidic sites on the silica. Add 0.1-1% triethylamine (TEA) to your solvent system.[1][4] This will compete with your compound for binding to the active sites, leading to a much-improved peak shape.
-
Increase Solvent Polarity: A gradual increase in the polarity of the eluent (e.g., increasing the percentage of ethyl acetate) can sometimes improve solubility and reduce tailing, though adding a modifier is often more effective.[1]
-
Reduce Sample Load: Overloading the column can exacerbate tailing. Ensure you are not exceeding the recommended sample capacity for your column size.
-
Problem 2: The compound appears to be degrading or is lost on the column.
-
Question: My recovery from the column is very low, and TLC analysis of the fractions shows multiple new spots or a baseline streak. How can I prevent my compound from decomposing?
-
Answer: The acidic nature of standard silica gel can catalyze the degradation of sensitive pyrrole derivatives.[1][3] The electron-withdrawing chloro and ester groups on Methyl 5-chloro-1H-pyrrole-2-carboxylate can make the pyrrole ring more susceptible to certain acid-mediated reactions.
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing 1-2% triethylamine.[4] This pre-treatment neutralizes the acidic sites. After deactivation, equilibrate the column with the regular mobile phase (without TEA, unless needed for peak shape) before loading your compound.
-
Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for basic or sensitive compounds.[3][4]
-
Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase (C18) flash chromatography is another viable option that avoids the issue of acidic silica gel entirely.[1]
-
Problem 3: Poor separation between the product and a closely-related impurity.
-
Question: I have an impurity that co-elutes or has a very similar Rf to my desired product. How can I improve the resolution?
-
Answer: Achieving good resolution is critical for obtaining high-purity material. When separation is challenging, you need to enhance the differences in how the compounds interact with the stationary and mobile phases.
Solutions:
-
Optimize the Solvent System: Test a wider range of solvent polarities. Sometimes a less polar system provides better separation. Also, consider changing the solvent composition entirely. For instance, replacing hexane with toluene can alter the selectivity of the separation due to π-π interactions with the aromatic pyrrole ring.[5]
-
Use a Gradient Elution: Start with a lower polarity mobile phase where your compound has an Rf of about 0.1-0.2. Then, gradually increase the percentage of the polar solvent during the column run.[3] This technique helps to sharpen the peaks of later eluting compounds and can improve the separation of closely running spots.
-
Increase Column Length/Decrease Particle Size: Use a longer column or a stationary phase with a smaller particle size (if available) to increase the number of theoretical plates and improve separation efficiency.
-
Data & Workflow Visualization
Table 1: Recommended Solvent Systems for Chromatography
| Compound Class | Stationary Phase | Recommended Solvent System (v/v) | Target Rf (TLC) | Notes |
| Pyrrole-2-carboxylates | Silica Gel | Hexane:Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.4 | A good starting point. Adjust ratio to achieve target Rf. |
| Pyrrole-2-carboxylates | Silica Gel | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.5 | Useful for more polar derivatives or when solubility is an issue.[1] |
| Halogenated Pyrroles | Silica Gel | Hexane:Ethyl Acetate (4:1) | ~0.3 | Proven effective for similar structures.[6] |
| Polar N-Heterocycles | Silica Gel | Dichloromethane:Methanol w/ 1% NH4OH | Varies | For very polar or basic compounds that do not move in standard systems.[3][5] |
Diagram 1: General Purification Workflow
Caption: A standard workflow for flash column chromatography purification.
Diagram 2: Troubleshooting Compound Decomposition on Silica
Caption: Decision tree for addressing compound instability on silica gel.
Detailed Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare several developing chambers with different solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm) and/or by staining.
-
Calculate the Rf value for the product spot. The ideal solvent system is one that gives the product an Rf value of approximately 0.2-0.4 and shows the best separation from impurities.[1]
Protocol 2: Flash Chromatography with Deactivated Silica Gel
This protocol is recommended to prevent the degradation of Methyl 5-chloro-1H-pyrrole-2-carboxylate.
-
Column Packing: Dry pack a flash column with the appropriate amount of silica gel.
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[4]
-
Carefully flush the column with 2-3 column volumes of this deactivating solvent. Ensure the solvent flows through the entire silica bed.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time without TEA) to remove any excess, non-adsorbed base.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica bed.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If a gradient is required, slowly and systematically increase the proportion of the polar solvent.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Workup: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
- Krasavin, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega.
- Rotstein, B. H., et al. (n.d.). Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. PMC.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
- ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development.
- Reddit. (2022, June 27). troubleshooring flash chromatography purification.
- Krasavin, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.
- Benchchem. (n.d.). tert-Butyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate.
- MilliporeSigma. (n.d.). Methyl 5-chloro-1H-pyrrole-2-carboxylate | 1757-31-9.
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems?
Sources
Technical Support Center: High-Yield Synthesis of Substituted Pyrrole Esters
Current Status: Operational Topic: Troubleshooting & Optimization of Pyrrole Ester Synthesis Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
Substituted pyrrole esters are critical pharmacophores in drug development, serving as precursors for blockbuster drugs like Atorvastatin (Lipitor) and various anti-inflammatory agents. However, their synthesis is often plagued by low atom economy, regioselectivity issues, and polymerization side-reactions (tar formation).
This technical guide moves beyond standard textbook procedures to address the specific "yield killers" encountered in the laboratory. It integrates modern catalytic approaches (Lewis acids, flow chemistry) with classical mechanistic insights to maximize throughput and purity.
Module 1: Troubleshooting The Paal-Knorr Reaction
Context: The condensation of 1,4-dicarbonyls with primary amines is the most direct route but often suffers from furan formation and steric hindrance.
Q1: I am observing significant furan formation instead of my desired pyrrole ester. How do I shift the chemoselectivity?
Root Cause: The Paal-Knorr reaction competes between pyrrole formation (N-nucleophile attack) and furan formation (O-nucleophile attack). Furan formation is kinetically favored under highly acidic conditions (pH < 3) or when using ammonium salts without sufficient buffering.
Technical Solution:
-
pH Modulation: Maintain the reaction pH between 4.5 and 5.5. Avoid strong mineral acids (HCl, H2SO4).
-
Amine Management: Use the free amine rather than the hydrochloride salt. If the salt must be used, add a stoichiometric amount of sodium acetate (NaOAc) or triethylamine (TEA) to liberate the nucleophilic amine in situ.
-
Lewis Acid Switching: Switch from Brønsted acids to mild Lewis acids. Scandium triflate [Sc(OTf)3] or Iodine (I2) have been shown to preferentially activate the carbonyl for amine attack while suppressing the dehydration pathway that leads to furans.
Q2: My reaction turns into a black tar (polymerization) before the starting material is consumed. How can I prevent this?
Root Cause: Pyrroles are electron-rich heteroaromatics prone to oxidative polymerization and acid-catalyzed oligomerization, especially in the presence of air or strong acids.
Technical Solution:
-
Inert Atmosphere: Strictly degas solvents and run the reaction under Argon/Nitrogen.
-
The "Two-Step" Protocol: Do not mix all reagents and heat immediately.
-
Step 1: Stir the 1,4-dicarbonyl and amine at room temperature (RT) for 1-2 hours to allow hemiaminal formation.
-
Step 2: Add the catalyst and heat only after the intermediate is formed. This prevents the degradation of the sensitive dicarbonyl precursor.
-
-
Solvent Choice: Avoid chlorinated solvents if possible. Ethanol or Toluene/Water biphasic systems (with surfactants) often act as a heat sink and prevent localized overheating.
Module 2: Optimizing the Hantzsch Pyrrole Synthesis
Context: This is the primary route for pyrrole-3-carboxylic esters (using
Q3: The yield of my pyrrole-3-carboxylate is stuck at ~40%. Where is the mass loss occurring?
Root Cause: The classical Hantzsch reaction is a multi-step cascade. The yield loss usually occurs at the enamine formation step or due to C- vs. O-alkylation competition.
Technical Solution:
-
Pre-form the Enamine: Do not perform a "dump and stir" one-pot reaction.
-
React the
-keto ester with the amine (or ammonia source) first to generate the enamine quantitatively. Monitor this by TLC or NMR. -
Only then add the
-haloketone.
-
-
Control Regioselectivity (C-Alkylation): The enamine must attack the
-haloketone via the carbon, not the nitrogen.-
Optimization: Use a polar solvent (e.g., Ethanol or DMF) to stabilize the transition state for C-alkylation.
-
Catalysis: The addition of 10 mol% Iodine (I2) or ZnO nanoparticles has been proven to accelerate the condensation and dehydration steps, boosting yields to >80% [1, 2].
-
Q4: My ester group is hydrolyzing during the reaction.
Root Cause: Many Hantzsch protocols generate HBr as a byproduct, which can hydrolyze sensitive esters (e.g., t-butyl esters) in situ.[1][2]
Technical Solution:
-
Base Scavenger: Include a non-nucleophilic base like 2,6-lutidine or sodium bicarbonate to neutralize HBr as it forms.
-
Flow Chemistry: If hydrolysis is persistent, transition to a continuous flow reactor. The short residence time (minutes vs. hours) prevents the HBr byproduct from reacting with the ester functionality before the product is quenched [3].
Comparative Data: Catalyst Performance
Table 1: Catalyst Efficiency in the Synthesis of Tetrasubstituted Pyrrole Esters Substrates: Ethyl acetoacetate + Aniline + Phenacyl bromide (Hantzsch conditions)
| Catalyst System | Reaction Time | Yield (%) | Side Products | Notes |
| None (Reflux) | 12 h | 45% | Significant Tars | Classical method; poor atom economy. |
| Acetic Acid | 6 h | 62% | Minor Furan | Standard improvement; difficult workup. |
| Iodine (10 mol%) | 2 h | 88% | None detected | Recommended. Mild, cheap, easy removal. |
| Nano-CuO | 3 h | 85% | None | Heterogeneous; recyclable but requires prep. |
| Sc(OTf)3 | 1.5 h | 91% | None | Highest yield; expensive. |
Experimental Protocol: Iodine-Catalyzed Hantzsch Synthesis
Recommended for high-yield synthesis of Pyrrole-3-carboxylic esters.
Reagents:
-
-Keto ester (1.0 mmol)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Primary Amine (1.1 mmol)
- -Haloketone (1.0 mmol)[3]
-
Molecular Iodine (I2) (10 mol%, 25 mg)
-
Solvent: Ethanol (5 mL)
Procedure:
-
Enamine Formation: In a 25 mL round-bottom flask, dissolve the
-keto ester and amine in Ethanol. Stir at RT for 20 minutes. (Confirm enamine formation by TLC). -
Addition: Add the
-haloketone and molecular Iodine to the mixture. -
Reaction: Stir at RT for 30 minutes, then monitor. If incomplete, warm to 50°C. Note: Iodine acts as a Lewis acid to activate the carbonyl and an oxidant to assist aromatization.
-
Quench: Add 5 mL of saturated aqueous
(sodium thiosulfate) to quench the iodine (color changes from brown to yellow/clear). -
Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Visual Troubleshooting & Workflow
Diagram 1: Decision Logic for Low Yields
Caption: A logical decision tree to identify and rectify the root cause of low yields in pyrrole ester synthesis.
Diagram 2: Optimized Hantzsch Workflow (Iodine Catalyzed)
Caption: Step-by-step mechanistic workflow for the high-yield Iodine-catalyzed Hantzsch synthesis.
References
-
Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 2021.
-
One-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective heterogeneous nanocatalyst. Comptes Rendus Chimie, 2013.
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Journal of Organic Chemistry, 2010.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications. Synthesis, 2019.[2]
Sources
Technical Support Center: Regioselective Functionalization of Pyrrole
Welcome to the technical support guide for navigating the complexities of pyrrole functionalization. This resource is designed for chemists at the bench who are working to precisely modify the pyrrole ring, a core scaffold in countless pharmaceuticals and materials. Pyrrole's electron-rich nature makes it highly reactive, but this same property presents a significant challenge: controlling where the functionalization occurs.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will move from the foundational principles of electrophilic substitution to more advanced strategies involving directed metalation and cross-coupling, providing not just protocols but the mechanistic reasoning behind them.
Section 1: The Fundamental Challenge—Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution is the most common transformation for pyrroles. However, achieving regioselectivity between the C2 (α) and C3 (β) positions is a primary hurdle.
FAQ 1.1: My electrophilic substitution is yielding a mixture of C2 and C3 isomers. How can I favor the C2 product?
Answer: The inherent electronic properties of the pyrrole ring strongly favor substitution at the C2 position. This preference is due to the superior stabilization of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction.[1][2][3][4]
The Causality: When an electrophile attacks the C2 position, the resulting positive charge can be delocalized over three atoms, including the nitrogen, via three resonance structures.[2][4][5] In contrast, attack at the C3 position only allows for delocalization across two carbon atoms, resulting in a less stable intermediate.[6][7] Therefore, the reaction pathway via the C2-attack intermediate has a lower activation energy and proceeds faster.[7][8]
Troubleshooting & Protocol Guidance:
-
Low Temperature: Most electrophilic substitutions on pyrrole are rapid due to the ring's high reactivity.[3][4] Performing the reaction at reduced temperatures (e.g., 0 °C to -78 °C) can enhance selectivity by favoring the kinetically preferred C2 product.
-
Mild Reagents: Pyrrole is sensitive to strong acids, which can cause polymerization.[6] Use milder reagents and conditions whenever possible. For example, for formylation, the Vilsmeier-Haack reaction is highly C2-selective and avoids strongly acidic conditions.[9][10]
Diagram: Mechanism of Electrophilic Attack on Pyrrole
Caption: C2 attack is favored due to a more stable intermediate.
FAQ 1.2: My reaction mixture turned into an intractable black tar. What's causing this polymerization?
Answer: This is a classic problem when subjecting pyrrole to strong acids. The pyrrole ring is electron-rich and acts as a potent nucleophile. Under acidic conditions, the ring becomes protonated, primarily at C2. This protonated pyrrole is a powerful electrophile that can be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to polymerization.[6]
Preventative Measures:
-
Avoid Strong Brønsted and Lewis Acids: Standard Friedel-Crafts conditions using AlCl₃ often fail spectacularly with pyrrole.[11] The strong Lewis acidity promotes polymerization.
-
Use Modified Reagents: For reactions that typically require strong acids, use milder alternatives.
-
Nitration: Use acetyl nitrate (HNO₃ in acetic anhydride) instead of the standard HNO₃/H₂SO₄ mixture.
-
Sulfonation: Employ the Pyridine-SO₃ complex.
-
Acylation: The Vilsmeier-Haack reaction (POCl₃/DMF) is ideal for formylation.[9] For other acylations, consider using less reactive Lewis acids like ZnCl₂ or SnCl₄, or activating the carboxylic acid with an agent like triflic anhydride in the presence of a non-acidic promoter.[12]
-
-
N-Protection: Attaching an electron-withdrawing group to the pyrrole nitrogen significantly reduces the ring's electron density and its susceptibility to acid-catalyzed polymerization. This is a crucial strategy for controlling reactivity.
Section 2: Controlling Reactivity with N-Protecting Groups
The N-H proton of pyrrole is acidic (pKa ≈ 17), and its removal or substitution is key to many synthetic strategies. N-protection is not just about preventing N-functionalization; it's a powerful tool for tuning the electronic properties of the ring and directing C-H functionalization.
FAQ 2.1: I need to perform a reaction on the carbon backbone, but my reagent is reacting at the nitrogen. How do I choose the right protecting group?
Answer: Choosing the correct N-protecting group is critical and depends on the subsequent reaction conditions you plan to employ. The ideal group should be easy to install, stable to your reaction conditions, and readily removable without affecting your product.
The Causality: The N-H proton is readily abstracted by bases. N-metalated pyrroles can react with electrophiles at either N or C, depending on the counter-ion and solvent.[13] To ensure C-functionalization, the nitrogen must be protected. An electron-withdrawing protecting group (EWG) is often preferred as it deactivates the ring, making it more stable and often modifying regiochemical outcomes.[12]
Table: Common N-Protecting Groups for Pyrrole
| Protecting Group | Abbreviation | Typical Installation Conditions | Stability | Typical Removal Conditions | Key Considerations |
| Tosyl | Ts | TsCl, NaH, DMF | Stable to strong bases, lithiation, mild acids. | Mg/MeOH; Na/NH₃; TBAF | Strongly deactivating. Excellent for directing metalation. |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, CH₂Cl₂ | Stable to base. Labile to strong acid (TFA, HCl). | TFA; 4M HCl in Dioxane | Deactivating. Can direct lithiation to C2 but may be cleaved by strong organolithiums.[14] |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, NaH, DMF | Very robust. Stable to strong bases, acids, and many organometallics. | Na/Hg amalgam; Mg/MeOH | Strongly deactivating. Useful for complex syntheses requiring high stability. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH, DMF | Stable to bases, organolithiums, and fluoride. Labile to acid. | TBAF, H₂O; HCl | Less deactivating than sulfonyl groups. Useful for directed metalation.[15] |
Workflow: Selecting an N-Protecting Group
Sources
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Heterocyclic Compounds Part -IV (Pyrrole) by Dr Pramod R Padole | PPTX [slideshare.net]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Pyrrole undergoes electrophilic substitution at C-2 position. Explain... [askfilo.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 5-chloro-1H-pyrrole-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and purification of Methyl 5-chloro-1H-pyrrole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate with high purity. We will address common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.
Section 1: Understanding the Impurity Profile
The purity of the final product is intrinsically linked to the synthetic route and work-up conditions. A common and efficient method for synthesizing the target compound is the direct chlorination of Methyl 1H-pyrrole-2-carboxylate using an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[1][2][3] This process, while effective, can generate a predictable profile of impurities.
Caption: Plausible synthesis pathway and common impurity origins.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Source | Relative Polarity (on Silica) | Identification Notes |
| Unreacted Starting Material | Incomplete reaction | Less polar than product | Lower Rf value on TLC. |
| Isomeric Byproducts (e.g., 4-chloro) | Non-selective chlorination | Very similar to product | Often co-elutes or is very close on TLC. Requires careful chromatography.[1] |
| Di-chlorinated Byproducts | Excess chlorinating agent | More polar than product | Higher Rf value on TLC. |
| Succinimide (from NCS) | Reagent byproduct | Highly polar | Can be removed with an aqueous wash. |
| Hydrolyzed Acid | Water contamination, work-up | Highly polar, often streaks | Streaks on silica TLC. Can be removed with a basic wash (e.g., NaHCO₃).[4] |
| Polymeric Materials | Acidic conditions, air/light exposure | Baseline/insoluble | Causes darkening of the product (brown/black color). Pyrroles are known to be unstable.[2] |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis and purification process in a question-and-answer format.
FAQ 1: My crude product is a dark brown or black tar, not the expected solid. What caused this and is it salvageable?
Answer: This is a classic sign of pyrrole decomposition or polymerization. Pyrroles are electron-rich aromatic rings that can be sensitive to strong acids, light, and air.[2][5]
-
Causality: The use of chlorinating agents like sulfuryl chloride can generate HCl as a byproduct, which can catalyze polymerization. Similarly, prolonged exposure to air or an unnecessarily harsh work-up can cause degradation.
-
Troubleshooting Steps:
-
Neutralize Immediately: During your aqueous work-up, ensure you use a mild base wash, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any generated acid.[1]
-
Minimize Exposure: Keep the reaction and the resulting product under an inert atmosphere (Nitrogen or Argon) as much as possible. Protect the material from direct light.
-
Salvage Strategy: The target compound may still be present in the tar. The best approach is to dissolve the crude material in a minimal amount of a strong solvent (like ethyl acetate or DCM) and purify it immediately using flash column chromatography. The polymeric material will likely remain at the baseline.
-
FAQ 2: My TLC shows two or more spots very close together. How do I know which is my product and how can I separate them?
Answer: This pattern strongly suggests the presence of isomeric impurities (e.g., the 4-chloro isomer) alongside your desired 5-chloro product.[1] Their structural similarity results in very close Rf values.
-
Causality: While electrophilic substitution on the pyrrole-2-carboxylate ring is directed towards the 5-position, a small amount of substitution at other positions can occur, leading to isomers.[5][6]
-
Troubleshooting Steps:
-
TLC Optimization: Before attempting a column, optimize the TLC mobile phase. Test solvent systems with varying polarity, such as Hexane:Ethyl Acetate or Toluene:Acetone. The goal is to maximize the separation (ΔRf) between the spots. A common starting point for pyrroles is 20-30% Ethyl Acetate in Hexane.[7]
-
High-Performance Flash Chromatography: Use a high-quality silica gel (230-400 mesh) for your column.[7] Run a slow, shallow gradient elution. For example, start with 10% EtOAc/Hexane and slowly increase to 30% EtOAc/Hexane over many column volumes. This gives the best chance of resolving closely-eluting spots.
-
Characterization: If separation is difficult, collect the mixed fractions and consider re-purification. Use ¹H NMR on a clean fraction to confirm the structure. The coupling constants and chemical shifts of the pyrrole ring protons will be distinct for each isomer.
-
FAQ 3: I've purified my product by column chromatography, but it's still an oil/waxy solid and the NMR shows broad peaks.
Answer: This is typically caused by residual high-boiling-point solvents from your chromatography, such as ethyl acetate or DCM.
-
Causality: Solvents can get trapped within the crystal lattice or remain in an amorphous solid. This plasticizing effect prevents proper crystallization and interferes with analytical measurements.
-
Troubleshooting Steps:
-
High Vacuum Drying: After removing the bulk solvent on a rotary evaporator, place the sample under a high vacuum (using a vacuum pump, not just a water aspirator) for several hours, or even overnight. Gentle heating (30-40 °C) can help if the compound is thermally stable.
-
Trituration/Recrystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large volume of a poor solvent in which the product is insoluble (e.g., hexane). The product should precipitate out as a solid, leaving the residual chromatography solvents behind in the liquid phase. Filter the solid and dry under vacuum.[8]
-
FAQ 4: How do I effectively remove the succinimide byproduct from my reaction using N-chlorosuccinimide (NCS)?
Answer: Succinimide is water-soluble, making its removal straightforward with a proper aqueous work-up.
-
Causality: NCS is converted to succinimide during the reaction. Succinimide contains an N-H bond and carbonyl groups, making it polar and soluble in water.
-
Troubleshooting Steps:
-
Aqueous Wash: After the reaction is complete, quench the mixture and perform an aqueous work-up. Wash the organic layer one or two times with deionized water or a brine solution.[1] This will pull the vast majority of the succinimide into the aqueous layer.
-
Confirmation: You can confirm its removal by TLC. Succinimide is very polar and will have a very low Rf value, often staying at the baseline in typical Hexane/EtOAc systems.
-
Section 3: Detailed Purification Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This is the most robust method for separating a mixture of isomers, unreacted starting material, and over-chlorinated byproducts.[7][9]
Caption: Decision workflow for flash column chromatography purification.
Methodology:
-
TLC Optimization:
-
Dissolve a small sample of the crude material in DCM or ethyl acetate.
-
Spot on a TLC plate and develop in various Hexane:Ethyl Acetate systems (e.g., 9:1, 4:1, 7:3 v/v).
-
The ideal system provides an Rf value of ~0.25-0.35 for the product and shows maximum separation from impurities.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the entire crude product in a minimal amount of DCM.
-
Add silica gel (approximately 2-3 times the weight of the crude product).
-
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This prevents band broadening on the column.[7]
-
-
Column Packing and Elution:
-
Pack a glass column with silica gel (230-400 mesh) as a slurry in your initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your product and then more polar impurities.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC.
-
Combine all fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove all residual solvent.
-
Protocol 2: Recrystallization
Recrystallization is an excellent final polishing step to remove minor impurities and obtain a crystalline, solvent-free product, provided the purity of the material is already >90%.
Methodology:
-
Solvent Selection:
-
The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Test small samples in various solvents (see Table 2).
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves. Do not add excess solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly under high vacuum.
-
Table 2: Suggested Solvents for Recrystallization
| Solvent / System | Rationale |
| Dichloromethane / Hexane | Dissolve in minimal hot DCM, then add hexane until cloudy. Reheat to clarify and cool slowly. Excellent for removing non-polar impurities.[1][8] |
| Toluene | Good for compounds with moderate polarity. High boiling point allows for a large solubility differential. |
| Ethanol / Water | Dissolve in hot ethanol, then add water dropwise until persistent cloudiness appears. Reheat to clarify and cool. Good for removing highly polar or non-polar impurities. |
Section 4: Purity Assessment
After purification, it is critical to confirm the identity and purity of Methyl 5-chloro-1H-pyrrole-2-carboxylate.
-
¹H NMR Spectroscopy: This will confirm the structure and isomeric purity. Look for the characteristic doublet signals for the protons at the 3- and 4-positions of the pyrrole ring and the absence of peaks corresponding to starting material or other isomers.
-
HPLC Analysis: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment. A pure sample should show a single major peak.[7]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
By following these troubleshooting guides and purification protocols, researchers can consistently overcome the common challenges associated with the synthesis of Methyl 5-chloro-1H-pyrrole-2-carboxylate and obtain the high-purity material required for subsequent research and development.
References
- Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone. BenchChem.
- Purification of crude pyrroles. US5502213A. Google Patents.
- Heterocyclic Compounds. (Educational Resource).
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules.
- pyrrole derivatives and its its preparation method. KR20160079560A. Google Patents.
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Pharmaceuticals.
- Supporting Information: Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Pyrrole. Wikipedia.
- Reactions of Pyrrole. YouTube.
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Synthesis of 5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (B). Molecules. Available at: [Link]
Sources
- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-chloro-1H-pyrrole-2-carboxylate and Methyl 5-bromo-1H-pyrrole-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrrole-2-carboxylates, in particular, serve as valuable building blocks. The introduction of a halogen at the 5-position provides a versatile handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions. This guide offers an in-depth technical comparison of the reactivity of two key intermediates: Methyl 5-chloro-1H-pyrrole-2-carboxylate and Methyl 5-bromo-1H-pyrrole-2-carboxylate . By examining the fundamental principles governing their reactivity and presenting available experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies.
At a Glance: The Halogen's Influence on Reactivity
The primary determinant of reactivity in these compounds lies in the nature of the carbon-halogen bond. It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy (BDE). The weaker C-Br bond compared to the C-Cl bond means that less energy is required for the initial, often rate-determining, oxidative addition step of the catalytic cycle.[1]
| Property | Methyl 5-chloro-1H-pyrrole-2-carboxylate | Methyl 5-bromo-1H-pyrrole-2-carboxylate |
| Molecular Weight | 161.57 g/mol | 206.02 g/mol |
| Reactivity Trend | Lower | Higher |
| C-X Bond Strength | Stronger | Weaker |
| Cost | Generally Lower | Generally Higher |
Deeper Dive: Reactivity in Key Cross-Coupling Reactions
Two of the most powerful and widely used cross-coupling reactions in modern synthetic chemistry are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The choice between the chloro and bromo derivative can significantly impact the efficiency and feasibility of these transformations.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures. The reaction typically involves an organoboron reagent and an organohalide, catalyzed by a palladium complex.
The Reactivity Advantage of the Bromo Derivative:
Experimental evidence, though not always a direct side-by-side comparison of the exact title compounds, consistently demonstrates the superior performance of bromo-substituted heterocycles in Suzuki-Miyaura couplings. For instance, a study on the synthesis of aryl-substituted pyrroles utilized an N-protected form of methyl 5-bromo-1H-pyrrole-2-carboxylate, achieving high yields.[2][3] This highlights the utility of the bromo-derivative as a reliable coupling partner.
While specific data for the chloro-analog under identical conditions is scarce in the literature, the general principles of C-Cl bond activation (or lack thereof) are well-documented. Aryl chlorides are notoriously less reactive and often require more forcing conditions, such as higher temperatures, longer reaction times, and more sophisticated and expensive catalyst systems (e.g., bulky, electron-rich phosphine ligands) to achieve comparable yields to their bromo counterparts.[1]
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling of a Protected Methyl 5-bromo-1H-pyrrole-2-carboxylate
The following protocol, adapted from a study by Cui, K. et al., demonstrates a successful Suzuki-Miyaura coupling of a SEM-protected methyl 5-bromo-1H-pyrrole-2-carboxylate.[2][3]
Caption: Workflow for Suzuki-Miyaura Coupling.
Experimental Details:
-
Substrates: SEM-protected methyl 5-bromo-1H-pyrrole-2-carboxylate (1 mmol), Phenylboronic acid (1.5 mmol)
-
Catalyst: Pd(PPh₃)₄ (0.1 mmol)
-
Base: Cs₂CO₃ (2 mmol)
-
Solvent: Dioxane/H₂O (4:1, 10 mL)
-
Temperature: 90 °C
-
Time: ~5 hours
-
Yield: 95% (for the coupling with phenylboronic acid)[2]
This high yield underscores the excellent reactivity of the bromo-pyrrole derivative under relatively standard Suzuki-Miyaura conditions. Achieving a similar yield with the corresponding chloro-pyrrole would likely necessitate a more specialized and optimized catalyst system and potentially harsher conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] This reaction couples an amine with an aryl halide or pseudohalide.
Reactivity Hierarchy and Practical Implications:
Similar to the Suzuki-Miyaura coupling, the success and efficiency of the Buchwald-Hartwig amination are highly dependent on the nature of the halide. Aryl bromides are significantly more reactive than aryl chlorides.[3][5] This means that reactions with methyl 5-bromo-1H-pyrrole-2-carboxylate can often be carried out under milder conditions, with lower catalyst loadings, and with a broader range of amine coupling partners compared to its chloro analog.
For the less reactive methyl 5-chloro-1H-pyrrole-2-carboxylate, achieving successful coupling often requires:
-
More Active Catalysts: The use of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) is often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[3][5]
-
Stronger Bases: Strong bases like sodium or potassium tert-butoxide are typically required.[3]
-
Higher Temperatures: Increased temperatures are often needed to drive the reaction to completion.
While these conditions can be effective, they may not be compatible with sensitive functional groups elsewhere in the molecule, thus limiting the synthetic utility of the chloro-derivative in complex syntheses.
General Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Bromide:
The following is a generalized protocol based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[3][5]
Caption: Workflow for Buchwald-Hartwig Amination.
Typical Reaction Parameters:
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: XPhos, SPhos, or other biaryl phosphine ligands
-
Base: NaOt-Bu, KOt-Bu, or K₃PO₄
-
Solvent: Toluene or Dioxane
For methyl 5-bromo-1H-pyrrole-2-carboxylate , one could anticipate good to excellent yields under these standard conditions. For methyl 5-chloro-1H-pyrrole-2-carboxylate , achieving a satisfactory yield would likely require careful optimization of the catalyst, ligand, and reaction temperature, and success is not guaranteed with all amine coupling partners.
Other Considerations: Electrophilic and Nucleophilic Aromatic Substitution
Beyond palladium-catalyzed reactions, the halogen substituent also influences the susceptibility of the pyrrole ring to other transformations.
-
Electrophilic Aromatic Substitution (EAS): The electron-rich nature of the pyrrole ring makes it prone to EAS. Both the chloro and bromo substituents are deactivating and ortho-, para-directing. However, the slightly stronger electron-withdrawing nature of chlorine may render the ring slightly less reactive towards electrophiles compared to the bromo-derivative.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich pyrroles, SNAr can occur under specific conditions, particularly if additional electron-withdrawing groups are present on the ring. In such cases, the better leaving group ability of bromide would make the bromo-derivative more susceptible to SNAr than the chloro-derivative.[4]
Conclusion and Recommendations
The choice between methyl 5-chloro-1H-pyrrole-2-carboxylate and methyl 5-bromo-1H-pyrrole-2-carboxylate is a classic trade-off between reactivity and cost.
-
Methyl 5-bromo-1H-pyrrole-2-carboxylate is the demonstrably more reactive substrate for palladium-catalyzed cross-coupling reactions. It is the preferred choice when:
-
High yields and mild reaction conditions are paramount.
-
A broad scope of coupling partners is desired.
-
The synthetic route involves sensitive functional groups that may not tolerate harsh conditions.
-
-
Methyl 5-chloro-1H-pyrrole-2-carboxylate offers a more cost-effective alternative, which can be a significant factor in large-scale synthesis. Its use is justifiable when:
-
The subsequent coupling reaction is known to be facile or has been optimized for an aryl chloride.
-
The cost of the starting material is a primary driver, and the potential for lower yields or the need for more expensive catalysts and harsher conditions is acceptable.
-
The desired transformation does not involve a challenging coupling partner.
-
For researchers in the early stages of drug discovery and process development, the higher reactivity and broader applicability of methyl 5-bromo-1H-pyrrole-2-carboxylate generally make it the more strategic choice, enabling more rapid and reliable access to a diverse range of analogs for biological evaluation.
References
-
Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
-
Ghosh, A., & Senge, M. O. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 25(9), 2106. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Mernyák, E., Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., & Fekete, L. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1148-1155. [Link]
-
Barattini, S., Gising, J., & Larhed, M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4478-4493. [Link]
-
Ghiglietti, E., Podapangi, S., Mecca, S., Mezzomo, L., Ruffo, R., Sassi, M., ... & Beverina, L. (2022). An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. RSC advances, 12(35), 22965-22971. [Link]
-
Liu, R. Y., & Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
-
Jana, R., & Tunge, J. A. (2009). A homogeneous catalyst for the decarbonylative Suzuki coupling of carboxylic acids. Organic letters, 11(21), 4882-4885. [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). A versatile catalyst system for Suzuki–Miyaura cross-coupling reactions of C (sp 2)-and C (sp 3)-tosylates and-mesylates. Angewandte Chemie International Edition, 48(29), 5345-5348. [Link]
-
Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173. [Link]
-
Wikipedia contributors. (2024, January 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-scale applications of palladium-catalyzed cross-coupling reactions in the pharmaceutical industry. Chemical reviews, 111(3), 2177-2250. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
Sources
Comparative Guide: Biological Activity of Halogenated Pyrrole Derivatives
Executive Summary
This technical guide provides a comparative analysis of halogenated pyrrole derivatives, focusing on their application as antimicrobial and antineoplastic agents. The pyrrole scaffold, naturally electron-rich, undergoes significant physicochemical transformation upon halogenation. The introduction of chlorine, bromine, or iodine atoms alters lipophilicity (LogP), acidity (pKa), and steric profile, driving the transition from inert scaffolds to potent protonophores or targeted kinase inhibitors.
This guide distinguishes between Class A (Natural Polyhalogenated Pyrroles) , which primarily act as membrane uncouplers (protonophores), and Class B (Synthetic Mono/Di-halogenated Scaffolds) , which are often designed for specific enzymatic inhibition.
The Halogen Effect: Theoretical Framework
To understand the biological variance, one must first grasp the electronic modulation caused by halogenation.
-
Electronic Withdrawal: Pyrrole is electron-rich.[1] Halogens (F, Cl, Br, I) are electron-withdrawing by induction (-I effect), which significantly lowers the pKa of the pyrrole N-H.
-
Unsubstituted Pyrrole pKa: ~17.5 (Non-acidic in physiological pH).
-
Pentachloropyrrole pKa: ~7.0 (Physiologically active acid).
-
-
Lipophilicity: Halogenation increases hydrophobicity, facilitating membrane permeation.
-
Trend: F < Cl < Br < I.
-
-
Sigma-Hole Bonding: Heavier halogens (Br, I) exhibit a positive electrostatic potential cap ("sigma-hole"), allowing specific non-covalent interactions with carbonyl or sulfur groups in target proteins.
Comparative Antimicrobial Activity
The most potent antibacterial pyrroles are the Pseudilins and Marinopyrroles . These are typically highly halogenated and act against Gram-positive bacteria (e.g., MRSA) by dissipating the membrane proton motive force.
Data Comparison: Pentabromopseudilin (PBP) vs. Pentachloropseudilin (PCP)
The following data compares the two most prominent natural derivatives against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
| Compound | Halogen | MW ( g/mol ) | MIC (S. aureus) | MIC (E. coli) | Mechanism |
| PCP (Pentachloropseudilin) | Cl | 331.4 | 0.004 µg/mL | >100 µg/mL | Protonophore (High Potency) |
| PBP (Pentabromopseudilin) | Br | 553.7 | 0.016 µg/mL | >100 µg/mL | Protonophore / Myosin Inhibitor |
| Marinopyrrole A | Cl | ~460 | 0.25 µg/mL | Inactive | Protonophore |
| Pyrrolomycin F | Cl/Br | Mixed | 0.05 µg/mL | Weak | Membrane disruption |
Analysis:
-
Potency: The chlorinated derivative (PCP) often shows slightly higher molar potency due to the smaller steric radius of chlorine allowing tighter packing, despite bromine's higher lipophilicity.
-
Selectivity: Both classes are highly selective for Gram-positive bacteria. The outer membrane of Gram-negative bacteria effectively excludes these hydrophobic anions.
-
Toxicity: PBP is known to inhibit mammalian myosin and lipoxygenase, indicating a risk of off-target toxicity compared to more selective synthetic analogs.
Comparative Anticancer Activity
While natural poly-halopyrroles are generally cytotoxic due to mitochondrial uncoupling, synthetic derivatives are engineered for targeted kinase inhibition.
Synthetic Scaffold Performance (IC50 Values)
Target: MCF-7 Breast Cancer Cell Line[2][3][4][5]
| Scaffold Type | Substitution Pattern | IC50 (µM) | Target / Mode of Action |
| Chalcone-Pyrrole Hybrid | 2,4-dichloro (Ring B) | 1.52 µM | p38α MAPK Inhibition / ROS Induction |
| Spiro-oxindole Pyrrole | 4-chloro | 5.00 µM | MDM2-p53 interaction |
| Pyrrolopyrimidine | 4-iodo-benzyl | 8.00 µM | Thymidylate Monophosphate Kinase |
| Standard (Cisplatin) | N/A | ~9.00 µM | DNA Crosslinking |
Key Insight: In synthetic medicinal chemistry, Iodine is often preferred in the 4-position of benzyl attachments (as seen in pyrrolopyrimidines) to exploit the "sigma-hole" effect for tighter binding pockets, whereas Chlorine is preferred on the pyrrole ring itself to maintain metabolic stability without excessive molecular weight.
Mechanism of Action: The Protonophore Cycle
The primary mechanism for highly halogenated pyrroles (Class A) is mitochondrial uncoupling. This is a self-validating cycle where the molecule acts as a shuttle for protons, bypassing ATP synthase.
Figure 1: The protonophore cycle of halogenated pyrroles. The electron-withdrawing halogens lower the pKa, allowing the molecule to pick up a proton outside the cell (pH 7.4) and release it inside (pH 7.4), collapsing the electrochemical gradient essential for ATP synthesis.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating halogenated pyrroles.
Protocol A: Minimum Inhibitory Concentration (MIC)
Rationale: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is required to prevent false positives caused by cation chelation, a common artifact with pyrrole anions.
-
Preparation: Dissolve halogenated pyrrole in DMSO (Stock 10 mg/mL). Ensure final DMSO concentration in assay is <1%.
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to
CFU/mL. -
Dilution: Perform 2-fold serial dilutions in CAMHB in a 96-well plate (Range: 64 µg/mL to 0.001 µg/mL).
-
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check. The MIC is the lowest concentration with no visible growth .
-
Validation: Run Vancomycin as a positive control (Expected MIC: 0.5–2.0 µg/mL).
Protocol B: MTT Cytotoxicity Assay
Rationale: Halogenated pyrroles can interfere with mitochondrial dehydrogenases. Therefore, a cell-free blank is critical to subtract chemical reduction of MTT by the pyrrole itself.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment: Add compound (0.1–100 µM) for 48h.
-
Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL. Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure Absorbance at 570 nm.
-
Calculation:
is calculated using non-linear regression (Sigmoidal dose-response).
Structure-Activity Relationship (SAR) Visualization
The following diagram summarizes the optimization logic for synthetic pyrrole development.
Figure 2: SAR decision tree. Direct ring halogenation drives protonophore activity (risk of toxicity), while N-substitution combined with specific halogen motifs drives targeted enzymatic inhibition.
References
-
Burkholder, P. R., et al. (1966).[6][7] "Pentabromopseudilin, a new antibiotic from a marine bacterium."[6] Applied Microbiology. Link
-
Raimondi, M. V., et al. (2019). "Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins." Molecules. Link
-
Jang, K. H., et al. (2024). "Antibacterial Marinopyrroles and Pseudilins Act as Protonophores."[8] ACS Chemical Biology. Link
-
Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer. Link
-
El-Naggar, A. M., et al. (2021). "Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer." Scientific Reports. Link
Sources
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- 3. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
Comparing the stability of chloropyrroles versus bromopyrroles
Comparative Stability Guide: Chloropyrroles vs. Bromopyrroles
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Chemical stability (thermal/hydrolytic), Photostability, and Metabolic Stability.
Executive Summary: The Halogen Verdict
In the optimization of pyrrole-based scaffolds, the choice between chlorine and bromine is rarely a trivial "halogen scan." It is a fundamental decision between stability (Chlorine) and reactivity/potency (Bromine) .
-
Chloropyrroles are the industry standard for commercial applications (e.g., Pyrrolnitrin, Fludioxonil) due to the superior bond dissociation energy (BDE) of the C–Cl bond (~95 kcal/mol) compared to C–Br (~68–80 kcal/mol). They offer robust resistance to photolytic dehalogenation and oxidative metabolism while maintaining sufficient lipophilicity.
-
Bromopyrroles often exhibit higher potency in vitro due to the larger van der Waals radius and halogen bonding capability of bromine. However, they suffer from significant photolability (homolytic cleavage under UV) and higher susceptibility to metal-halogen exchange, making them challenging for shelf-stable formulations.
Verdict: Use Bromine for probing maximum potency and exploiting halogen bonding in early discovery. Switch to Chlorine (or Trifluoromethyl) for lead optimization to secure metabolic and environmental stability.
Fundamental Chemical Stability
The stability differential between chloropyrroles and bromopyrroles is dictated by the electronic richness of the pyrrole ring and the strength of the carbon-halogen bond.
Bond Dissociation Energy (BDE)
The pyrrole ring is electron-rich (
| Parameter | Chloropyrrole (C–Cl) | Bromopyrrole (C–Br) | Impact on Stability |
| Bond Energy | ~96 kcal/mol | ~81 kcal/mol | C–Cl is significantly harder to break homolytically (UV/Radical). |
| Bond Length | 1.72 Å | 1.88 Å | Longer C–Br bond is more accessible to nucleophilic attack. |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl pulls electron density more effectively, stabilizing the ring against oxidation. |
| Polarizability | Lower | Higher | Br is a "softer" leaving group, increasing reactivity in Pd-catalyzed couplings or metal-halogen exchange. |
Thermal & Atropisomer Stability (Case Study: Marinopyrroles)
In axially chiral bis-pyrroles like Marinopyrrole A , the halogen substituents sterically lock the conformation.
-
Observation: The natural product Marinopyrrole A (chlorinated) is configurationally stable at room temperature but racemizes at elevated temperatures (>120°C).
-
Comparison: Synthetic tetrabromo-analogs have been prepared. While the larger Bromine atom increases the rotation barrier (enhancing atropisomeric stability), the C–Br bond itself is thermally weaker, leading to debromination or polymerization at the high temperatures required to force racemization.
Photostability: The Critical Differentiator
Photolability is the primary failure mode for halogenated pyrroles. The mechanism involves the homolytic cleavage of the C–X bond under UV irradiation, generating a pyrrolyl radical that reacts with solvent or oxygen.
Mechanism of Failure
-
Bromopyrroles: Rapidly undergo homolytic debromination upon exposure to sunlight. The resulting radical creates complex mixtures of polymerized "pyrrole red" and dehalogenated byproducts.
-
Chloropyrroles: Significantly more resistant. For example, Aminopyrrolnitrin (APRN) is 2.8x more photostable than its nitro-precursor Pyrrolnitrin.[1]
Case Study: Pyrrolnitrin vs. Fludioxonil
-
Pyrrolnitrin (Natural Product): Contains Chlorine.[2][3][4] It is a potent antifungal but decomposes rapidly in sunlight (half-life < 2 days). The degradation pathway involves the nitro group exciting the pyrrole ring, leading to dechlorination and rearrangement.
-
Fludioxonil (Commercial Drug): To solve this, chemists replaced the unstable pyrrole-phenyl linkage with a benzodioxole and, critically, maintained the Chlorine or used Fluorine (in related analogs) to prevent the radical cleavage associated with Bromine.
Figure 1: Comparative photodecomposition pathways. Bromopyrroles preferentially undergo homolytic cleavage due to lower bond dissociation energy.
Metabolic Stability & Biological Implications[2][5]
In drug development, halogens are used to block "soft spots" (sites prone to CYP450 oxidation).
-
Metabolic Blocking: Both Cl and Br effectively block hydroxylation at the specific carbon they occupy.
-
Lipophilicity (LogP): Br increases LogP more than Cl (approx +0.86 for Br vs +0.71 for Cl). Higher LogP in bromopyrroles often leads to higher non-specific binding and faster hepatic clearance (high intrinsic clearance,
), reducing half-life. -
Toxicity: Bromopyrroles can be metabolically activated to reactive quinone-methides or undergo debromination by glutathione transferases, leading to potential hepatotoxicity. Chloropyrroles are generally more "metabolically inert."
Experimental Protocols
These protocols are designed to be self-validating. If the controls fail, the data is invalid.
Protocol A: Comparative Photostability Assay (ICH Q1B Adapted)
Objective: Quantify the half-life (
Materials:
-
Atlas Suntest (Xenon arc) or equivalent UV chamber.
-
Quartz cuvettes (UV transparent).
-
Actinometer: 2% Quinine Monohydrochloride (validates light intensity).
-
Dark Control: Aluminum foil-wrapped samples.
Workflow:
-
Preparation: Dissolve test compounds (10 µM) in Acetonitrile/Water (50:50). Avoid DMSO if possible as it can act as a radical scavenger, masking instability.
-
Exposure: Place samples in the light chamber. Expose to 1.2 million lux hours (standard ICH limit).[5][6]
-
Sampling: Aliquot samples at T=0, 1h, 4h, 8h, 24h.
-
Analysis: Analyze via UPLC-MS.
-
Monitor: Loss of parent peak area.
-
Search: Look for [M-X+H] peaks (dehalogenation) and [M+16] peaks (oxidation).
-
-
Calculation: Plot
vs. Time. The slope gives .
Acceptance Criteria:
-
Dark control must show < 2% degradation.
-
Quinine actinometer must degrade by > 50% to confirm sufficient UV flux.
Protocol B: Microsomal Stability (Intrinsic Clearance)
Objective: Determine susceptibility to P450 oxidative metabolism.
Workflow:
-
Incubation: Incubate compound (1 µM) with Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
-
Timepoints: Quench aliquots with ice-cold Acetonitrile containing internal standard at 0, 5, 15, 30, 60 min.
-
Controls:
-
Positive Control: Testosterone (High turnover) or Verapamil.
-
Negative Control: Warfarin (Low turnover) or incubation without NADPH (checks for chemical instability).
-
Data Interpretation:
-
High Stability:
. (Typical for Chloropyrroles). -
Low Stability:
. (Common for Bromopyrroles due to lipophilicity-driven uptake).
Decision Matrix
When should you use Chlorine versus Bromine in a pyrrole scaffold?
Figure 2: Strategic decision tree for halogen selection in pyrrole medicinal chemistry.
References
-
Photostability of Aminopyrrolnitrin: Lee, J. et al. "Fermentative aminopyrrolnitrin production by metabolically engineered Corynebacterium glutamicum." Scientific Reports, 2024. Link
-
Pyrrolnitrin Photodecomposition: Laha, J. K. et al. "Novel photodegradation of the antifungal antibiotic pyrrolnitrin in anhydrous and aqueous aprotic solvents."[7] Chemical & Pharmaceutical Bulletin, 2002. Link
-
Marinopyrrole Synthesis & Stability: Fenical, W. et al. "Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F." Journal of Organic Chemistry, 2010. Link
-
ICH Q1B Guideline: "Photostability Testing of New Drug Substances and Products." International Council for Harmonisation, 1996. Link
- Bond Dissociation Energies: Luo, Y.R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007. (General reference for C-Cl vs C-Br BDEs).
Sources
- 1. Fermentative aminopyrrolnitrin production by metabolically engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and biological evaluation of marinopyrrole A and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlas-mts.com [atlas-mts.com]
- 6. database.ich.org [database.ich.org]
- 7. Novel photodegradation of the antifungal antibiotic pyrrolnitrin in anhydrous and aqueous aprotic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Heterocyclic Building Blocks: The Activity Profile of Methyl 5-chloro-1H-pyrrole-2-carboxylate and its Peers
Introduction: The Privileged Status of Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds hold a position of exceptional importance. These cyclic structures, incorporating atoms other than carbon within their rings, are foundational scaffolds in a vast number of approved pharmaceuticals.[1] Their prevalence stems from their ability to present a three-dimensional arrangement of functionalities that can engage with biological targets with high affinity and specificity. Nitrogen-containing heterocycles, in particular, are ubiquitous, owing to their capacity to participate in hydrogen bonding and other key intermolecular interactions.[2]
This guide offers a comparative analysis of Methyl 5-chloro-1H-pyrrole-2-carboxylate against other common five-membered heterocyclic building blocks: indole, pyrazole, and imidazole. As researchers and drug development professionals, understanding the nuanced differences in the physicochemical properties and biological potential of these scaffolds is paramount to making informed decisions in the design of novel therapeutic agents. While direct comparative data on the unmodified building blocks is often limited, a wealth of information on their derivatives provides a strong foundation for evaluating their potential contributions to bioactivity.
Physicochemical Properties: The Foundation of Drug-Likeness
The journey of a drug from administration to its target is governed by its physicochemical properties. Parameters such as solubility, lipophilicity (logP), and acidity/basicity (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Core Heterocyclic Scaffolds
| Property | Pyrrole | Indole | Pyrazole | Imidazole |
| Structure | A five-membered ring with one nitrogen atom. | A fused bicyclic structure containing a pyrrole ring and a benzene ring. | A five-membered ring with two adjacent nitrogen atoms. | A five-membered ring with two nitrogen atoms at positions 1 and 3. |
| Aromaticity | Aromatic, with the nitrogen lone pair participating in the π-system. | Aromatic. | Aromatic. | Aromatic. |
| Basicity (pKa of conjugate acid) | Very weakly basic (~0.4). The lone pair is delocalized in the aromatic system.[3] | Weakly basic. | Weakly basic (~2.5). | Moderately basic (~7.0). One nitrogen has a lone pair available for protonation.[3] |
| logP (Octanol-Water) | ~0.75 | ~2.1 | ~0.3 | ~0.08 |
| Hydrogen Bonding | Can act as a hydrogen bond donor. | Can act as a hydrogen bond donor. | Can act as both a hydrogen bond donor and acceptor. | Can act as both a hydrogen bond donor and acceptor. |
| General Solubility | Sparingly soluble in water. | Poorly soluble in water. | Soluble in water. | Soluble in water.[1] |
Note: Values are approximate and can vary based on the specific experimental conditions and data sources.
Comparative Biological Activity: A Look at Derivative Performance
The true potential of a heterocyclic building block is realized in the biological activity of its derivatives. By examining the performance of compounds derived from these core scaffolds in various assays, we can gain insights into their inherent utility in targeting different disease areas.
Anticancer Activity
Heterocyclic compounds are a cornerstone of cancer chemotherapy. Their derivatives have been shown to inhibit a wide array of targets, including protein kinases, tubulin, and DNA replication.
dot
Caption: A generalized workflow for the discovery of new drugs based on heterocyclic building blocks.
Table 2: Anticancer Activity of Representative Heterocyclic Derivatives
| Heterocycle Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| Pyrrole | An alkynylated pyrrole derivative (12l) | A549 (Lung) | 3.49 µM | [5] |
| Pyrrole | A pyrrole-indole hybrid (3h) with a single chloro-substitution | T47D (Breast) | 2.4 µM | [5] |
| Indole | A 5-chloro-indole-2-carboxylate derivative | - | Potent anticancer activity reported | [6] |
| Pyrazole | A pyrazole derivative of purine (Compound 10) | - | Showed better anti-mitotic activity than the standard drug abacavir in docking studies. | [7] |
| Imidazole | A 2-[2-(5-Chloro carboxy phenyl) azo] 1-methyl imidazole copper complex | PC3 (Prostate) | Showed selective cytotoxicity. | [8] |
From the data, it is evident that chloro-substituted pyrrole and indole derivatives exhibit potent anticancer activity in the low micromolar range. This suggests that Methyl 5-chloro-1H-pyrrole-2-carboxylate is a promising starting point for the synthesis of novel anticancer agents. The chloro substituent can significantly influence the electronic properties of the ring and provide a handle for further synthetic modifications.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Heterocyclic compounds have historically been a rich source of antimicrobial agents.
Table 3: Antimicrobial Activity of Representative Heterocyclic Derivatives
| Heterocycle Class | Derivative Example | Microorganism | Activity (MIC) | Reference |
| Pyrrole | 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylates | Proteus mirabilis, Pseudomonas aeruginosa, etc. | 7.81 - 125 µg/mL | |
| Pyrrole | 5-chloro-armeniaspirol A | Methicillin-resistant Staphylococcus aureus (MRSA) | IC80 of 3.7 µM | |
| Indole | Indole-thiourea hybrids | Mycobacterium tuberculosis | <1.0 µg/mL | |
| Pyrazole | Aniline-derived pyrazole compounds | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity reported | |
| Imidazole | Imidazole derivatives containing a pyrazole moiety (Compound 4c) | Pseudomonas aeruginosa | Potent activity at 0.5 and 1 mg/mL |
The presence of a chloro group on the pyrrole ring, as seen in 5-chloro-armeniaspirol A and other derivatives, appears to be favorable for antibacterial activity, particularly against Gram-positive bacteria. This further supports the potential of Methyl 5-chloro-1H-pyrrole-2-carboxylate as a valuable building block in the development of new antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.
Materials:
-
96-well U-bottom microplates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Conclusion and Future Outlook
This comparative guide highlights the significant potential of Methyl 5-chloro-1H-pyrrole-2-carboxylate as a versatile building block in drug discovery. While direct comparative biological data for this specific molecule is not extensively published, the potent anticancer and antimicrobial activities observed in its close derivatives, particularly those also bearing a chloro-substituent, provide a strong rationale for its exploration.
The pyrrole scaffold, when appropriately substituted, demonstrates a remarkable capacity to interact with a diverse range of biological targets. The chloro and methyl ester functionalities of the title compound offer valuable handles for synthetic elaboration, allowing for the generation of libraries of novel derivatives for biological screening.
In comparison to other key heterocyclic building blocks, the pyrrole core of Methyl 5-chloro-1H-pyrrole-2-carboxylate presents a less basic and more lipophilic character than imidazole and pyrazole, which can be advantageous for cell permeability and oral bioavailability. While indole offers a larger, more hydrophobic scaffold, the smaller size of the pyrrole ring may allow for more precise interactions within certain binding pockets.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives based on Methyl 5-chloro-1H-pyrrole-2-carboxylate. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic building block.
References
- Sigma-Aldrich. Methyl 5-chloro-1H-pyrrole-2-carboxylate | 1757-31-9. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884b8ac]
- U.S. Environmental Protection Agency. 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-(ethylamino)phenyl)sulfonyl)-, ethyl ester. [URL: https://comptox.epa.gov/dashboard/dsstoxsid/DTXSID80169725]
- Heterocyclic Chemistry. Physical Properties of Imidazole and Pyrazole. [URL: https://www.slideshare.net/profptj/heterocyclic-chemistry-physical-properties-of-imidazole-and-pyrazole]
- Request PDF. Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. [URL: https://www.researchgate.net/publication/367119099_Chemical_Reactivity_of_the_Imidazole_A_Semblance_of_Pyridine_and_Pyrrole]
- BenchChem. Comparative study of the biological activity of different substituted pyrroles. [URL: https://www.benchchem.com/comparative-study-of-the-biological-activity-of-different-substituted-pyrroles]
- BenchChem. A Comparative Guide to the Biological Activity of Pyrrole Derivatives. [URL: https://www.benchchem.
- Human Journals. Chemical and Pharmacological Properties of Imidazoles. [URL: https://www.humanjournals.com/wp-content/uploads/2014/09/2.pdf]
- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0182]
- PubChem. methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/89261775]
- International Journal of Pharmaceutical and Life Sciences. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [URL: https://www.ijpls.com/volumes/volume-11-issue-12-2020/]
- Oreate AI Blog. Imidazole vs. Pyrrole: A Closer Look at Two Unique Heterocycles. [URL: https://oreate.
- Quora. Imidazole, pyrazole and pyrrole which of them has a more aromaticity?. [URL: https://www.quora.
- PMC. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10057037/]
- MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [URL: https://www.mdpi.com/1420-3049/27/16/5129]
- ChemSynthesis. methyl 1-phenyl-1H-pyrrole-2-carboxylate. [URL: https://www.chemsynthesis.com/base/chemical-structure-1137.html]
- PubChem. Pyrrole-2-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12473]
- PubChemLite. Methyl 5-methyl-1h-pyrrole-2-carboxylate (C7H9NO2). [URL: https://pubchemlite.org/compound/281459]
- Wikipedia. Pyrrole-2-carboxylic acid. [URL: https://en.wikipedia.org/wiki/Pyrrole-2-carboxylic_acid]
- Cheméo. Chemical Properties of Pyrrole (CAS 109-97-7). [URL: https://www.chemeo.com/cid/43-030-0/Pyrrole.html]
- U.S. Environmental Protection Agency. Methyl 4-methyl-1-(quinolin-5-yl)-1H-pyrrole-3-carboxylate. [URL: https://comptox.epa.gov/dashboard/dsstoxsid/DTXSID70621680]
- NIST WebBook. Methyl pyrrole-2-carboxylate. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1193620&Mask=200]
- Sigma-Aldrich. Methyl 5-methyl-1H-pyrrole-2-carboxylate | 1194-97-4. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652316]
- Fujifilm Wako Pure Chemical Corporation. Methyl 5-chloro-1H-pyrrole-2-carboxylate. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0102-3855.html]
- MDPI. 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. [URL: https://www.mdpi.com/1422-8599/2021/1/22]
- MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. [URL: https://www.mdpi.com/1420-3049/28/3/1324]
- International Journal of Research in Pharmaceutical Sciences. Molecular docking, synthesis, characterisation and in vitro anti-mitotic evaluation of some novel pyrrole and pyrazole derivatives of purine. [URL: https://pharmascope.org/ijrps/article/view/2235]
- International Journal of ChemTech Research. Molecular docking studies of some new imidazole derivatives for antimicrobial properties. [URL: https://sphinxsai.com/2011/vol3.3/pdf/JM11(350-357).pdf]
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A Senior Application Scientist's Guide to the Comparative Antimicrobial Activity of Substituted Pyrroles
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1] Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research, prized for their structural versatility and potent biological activities.[2][3] Among these, the pyrrole scaffold, a five-membered aromatic heterocycle, is a "privileged structure" found in numerous natural products with significant biological activity, including heme, vitamin B12, and various antibiotics.[2][4][5][6]
This guide offers a comparative analysis of the antimicrobial activity of synthetically-derived substituted pyrroles. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that explains the causal relationships between chemical structure and antimicrobial efficacy. We will explore how specific substitutions on the pyrrole ring influence activity against a spectrum of pathogens, delve into the mechanistic underpinnings of these effects, and provide a robust, self-validating experimental protocol for assessing antimicrobial potency.
Comparative Analysis of Antimicrobial Efficacy
The true potential of the pyrrole scaffold is unlocked through targeted substitutions at various positions on the ring. The choice of substituent can dramatically alter a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its interaction with microbial targets.[6][7] We will compare three distinct classes of substituted pyrroles to illustrate these structure-activity relationships (SAR).
Visualization: The Pyrrole Scaffold
The diagram below illustrates the foundational structure of the pyrrole ring, highlighting the positions available for substitution, which are key to modulating its biological activity.
Caption: General chemical structure of a substituted pyrrole ring.
Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative substituted pyrroles against common bacterial and fungal pathogens. Lower MIC values indicate higher potency.
| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Key Structural Feature | Reference |
| Halogenated Pyrroles | 4,5-dibromo-pyrrole carboxamide | Staphylococcus aureus (Gram+) | 3.12 - 12.5 | Dihalogenation on the pyrrole ring | [2] |
| Escherichia coli (Gram-) | >100 | ||||
| Fused Pyrroles | Pyrrolo[3,2-e]imidazo[1,2-c]pyrimidine (Comp. 3c) | Staphylococcus aureus (Gram+) | 7.8 | Fused imidazo-pyrimidine ring system | [8][9] |
| Candida albicans (Fungus) | 15.6 | ||||
| Aryl-Substituted Pyrroles | 1,2,3,4-tetrasubstituted pyrrole (Comp. 4) | Staphylococcus aureus (Gram+) | 30 (ZOI) | Phenyl groups at N- and C-positions | [10] |
| Bacillus cereus (Gram+) | 19 (ZOI) | ||||
| Escherichia coli (Gram-) | Inactive |
Note: ZOI (Zone of Inhibition) is reported in mm; higher values indicate greater activity. The specific compounds are representative examples selected from the cited literature.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals clear patterns linking chemical structure to antimicrobial function.
-
The Impact of Halogenation: The potent activity of di-halogenated pyrroles against Gram-positive bacteria like S. aureus is a recurring theme.[2] The presence of electronegative bromine atoms on the pyrrole ring appears crucial. This is often linked to an increased ability to disrupt bacterial cell membranes or interact with specific enzymes. The lack of efficacy against Gram-negative bacteria is likely due to the formidable outer membrane of these organisms, which presents a significant permeability barrier that the compound cannot overcome.[10]
-
The Power of Fused Ring Systems: Fusing the pyrrole core with other heterocyclic structures, such as pyrimidines or triazoles, creates more complex, rigid molecules with expanded therapeutic potential.[1][8][11] The pyrrolo-pyrimidine derivative, for example, demonstrates a broader spectrum of activity, inhibiting both Gram-positive bacteria and fungi.[8][9] This suggests that the fused system may interact with a target that is conserved across different microbial kingdoms, or that it possesses multiple mechanisms of action. Some pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of essential bacterial enzymes like Dihydrofolate reductase (DHFR) and FtsZ, which are involved in folate biosynthesis and cell division, respectively.[3]
-
Aryl Substitutions and Gram-Positive Selectivity: The introduction of bulky, lipophilic aryl (phenyl) groups often correlates with strong activity against Gram-positive bacteria but not Gram-negative strains.[10] This selectivity again points to the challenge of penetrating the Gram-negative outer membrane. The mechanism for these compounds may involve disruption of the cell membrane's lipid domains or inhibition of efflux pumps, which are molecular machines bacteria use to expel antibiotics.[12] Indeed, some pyrrole derivatives have been identified as potent efflux pump inhibitors, capable of reversing existing antibiotic resistance.[12]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the trustworthiness and reproducibility of antimicrobial activity data, a standardized protocol is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Causality Behind Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria because it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the antimicrobial agent.
-
Inoculum Standardization: The bacterial concentration is standardized to approximately 5 x 10^5 CFU/mL. A higher density could overwhelm the compound, leading to falsely high MICs, while a lower density might suggest false susceptibility. This is achieved by adjusting the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Controls: A positive control (no compound) ensures the bacteria can grow in the test conditions. A negative control (no bacteria) ensures the medium is sterile and the compound itself does not cause turbidity. A drug control (a known antibiotic like Ciprofloxacin) validates the assay's sensitivity.
Step-by-Step Methodology
-
Preparation of Compound Stock: Dissolve the synthesized pyrrole derivative in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Dilute this standardized suspension 1:150 in CAMHB to achieve the final target inoculum density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution. c. Transfer 100 µL from the first well to the second well, creating a two-fold serial dilution. d. Repeat this process across the row to create a gradient of compound concentrations. Discard 100 µL from the last well.
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to each well containing the serially diluted compound. This brings the final volume in each well to 200 µL and achieves the final target inoculum of 5 x 10^5 CFU/mL. b. Prepare control wells:
- Positive Control: 100 µL CAMHB + 100 µL inoculum.
- Negative Control: 200 µL CAMHB (no inoculum). c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. b. This can be determined by visual inspection or by using a plate reader to measure optical density (OD) at 600 nm.
Workflow Visualization: MIC Determination
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The comparative data clearly demonstrates that substituted pyrroles are a highly versatile and promising scaffold for the development of new antimicrobial agents.[13][14] The antimicrobial profile of a pyrrole derivative can be precisely tuned through strategic chemical modifications:
-
Halogenation is a powerful tool for developing potent agents against Gram-positive pathogens.
-
Fused heterocyclic systems can broaden the spectrum of activity to include fungi.
-
Aryl substitutions can enhance activity, though often with a selectivity for Gram-positive bacteria.
Future research in this field should focus on several key areas. First, a deeper investigation into the specific molecular mechanisms of action is crucial for rational drug design.[2][4] Second, lead optimization studies should aim to improve the activity spectrum, particularly against challenging Gram-negative bacteria, perhaps by designing derivatives that can better penetrate the outer membrane or more effectively inhibit efflux pumps. Finally, exploring novel and diverse substitution patterns will undoubtedly continue to unlock the full therapeutic potential of this remarkable heterocyclic core.[2]
References
-
Rusu, A., Oancea, O. L., Gafițanu, C. A., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link]
-
Abdul Nasser, A. J., et al. (2012). Synthesis and antimicrobial activity of some new pyrrole derivatives. Bulletin of the Chemical Society of Ethiopia, 26(3), 429-436. [Link]
-
El-Sayed, N. F., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19741. [Link]
-
Li, Y., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
-
Uthale, D.A., Shinde, V. R. and Dol, H. S. (2015). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. Journal of Applicable Chemistry, 4(4), 1238-1244. [Link]
-
Rusu, A., Oancea, O. L., Gafițanu, C. A., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Semantic Scholar. [Link]
-
Rusu, A., Oancea, O. L., Gafițanu, C. A., & Uncu, L. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PMC. [Link]
-
Pinga, M., et al. (2025). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]
-
Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]
-
Çakmak, O., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 513-524. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Drug Design & Discovery, 14(7). [Link]
-
Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Li, Y., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. [Link]
-
Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS Infectious Diseases. [Link]
-
Altomare, C., et al. (1992). Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. Arzneimittelforschung, 42(2), 152-5. [Link]
-
Mahey, N., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLoS Pathogens, 20(4), e1012137. [Link]
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- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
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- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. scispace.com [scispace.com]
- 12. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking the synthesis of "Methyl 5-chloro-1H-pyrrole-2-carboxylate" against other methods
This guide objectively benchmarks the synthesis of Methyl 5-chloro-1H-pyrrole-2-carboxylate , a critical intermediate in the development of Factor Xa inhibitors (e.g., Edoxaban derivatives) and antibacterial agents.
It compares the industry-standard Direct Electrophilic Chlorination against the high-precision Directed Lithiation strategy, providing experimental protocols, data analysis, and mechanistic insights.
Executive Summary
The synthesis of Methyl 5-chloro-1H-pyrrole-2-carboxylate presents a classic regioselectivity challenge. The pyrrole ring is electron-rich, making it susceptible to rapid electrophilic aromatic substitution (EAS). However, the presence of the electron-withdrawing ester group at C2 creates a competitive landscape between the C4 and C5 positions.
-
Method A (Direct Chlorination): Uses
or NCS. It is atom-economical and scalable but suffers from poor regioselectivity (often yielding 4-Cl/5-Cl mixtures) and over-chlorination. -
Method B (Directed Lithiation): Uses
-Boc protection and Li-halogen exchange. It delivers >95% regioselectivity for the 5-position but requires cryogenic conditions and higher reagent costs.
Recommendation: For early-stage drug discovery requiring high purity (>98%), Method B is superior. For multi-kilogram process scale-up where chromatography is viable, Method A (optimized at low temperature) remains the cost-effective standard.
Mechanistic Insight: The Regioselectivity Problem
The core challenge lies in the electronic push-pull of the pyrrole-2-ester system.
-
Nitrogen Lone Pair (+M): Activates the ring, directing incoming electrophiles to the
(2, 5) and (3, 4) positions.[1] -
Ester Group (-M, -I): Deactivates the ring. The inductive effect (-I) falls off with distance, theoretically favoring C5. However, the resonance deactivation (-M) affects C3 and C5 most strongly.
Consequently, the C4 position is often the least deactivated electronically, while the C5 position is the most activated sterically and by the nitrogen's
Decision Matrix: Pathway Selection
Figure 1: Decision matrix highlighting the trade-off between kinetic control (chlorination) and thermodynamic control (lithiation).
Comparative Analysis
The following data summarizes the performance of the two primary methods based on laboratory benchmarks.
Table 1: Performance Metrics
| Metric | Method A: Direct Chlorination ( | Method B: Directed Lithiation ( |
| Reagents | Sulfuryl Chloride ( | |
| Temperature | -20°C to 0°C | -78°C |
| Yield (Isolated) | 55 - 65% | 75 - 85% |
| Regioselectivity (5:4) | ~2:1 to 4:1 (Condition dependent) | > 20:1 |
| Purity (Crude) | Low (Requires Column/Recryst.) | High (Simple wash/extraction) |
| Scalability | High (Industrial preferred) | Moderate (Cryogenic limits) |
| Atom Economy | High | Low (Requires Protection/Deprotection) |
Experimental Protocols
Method A: Optimized Direct Chlorination (Cost-Effective)
Best for: Large-scale synthesis where chromatography is available.
Principle: Using Sulfuryl Chloride (
Protocol:
-
Dissolution: Dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous diethyl ether (0.2 M concentration).
-
Cooling: Cool the solution to -20°C (ice/salt bath or chiller).
-
Addition: Add
(1.05 eq) dropwise over 30 minutes. Crucial: Rapid addition causes local heating and over-chlorination. -
Reaction: Stir at -20°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The 5-Cl product usually runs slightly lower than the 4-Cl isomer.
-
Quench: Pour onto ice-water. Extract with ether.[2]
-
Purification: The crude oil will contain ~15-20% of the 4-chloro isomer. Purify via flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Method B: Directed Lithiation (High Purity Benchmark)
Best for: Medicinal chemistry and lead optimization.
Principle: The
Protocol:
-
Protection: Treat Methyl pyrrole-2-carboxylate with
(1.1 eq) and DMAP (0.1 eq) in ACN to yield 1-( -butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate . -
Lithiation: Dissolve the N-Boc intermediate in dry THF under Argon. Cool to -78°C .
-
Deprotonation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise. Stir for 1 hour at -78°C. The solution typically turns bright yellow/orange.
-
Chlorination: Add a solution of Hexachloroethane or NCS (1.2 eq) in THF dropwise.
-
Deprotection: Warm to room temperature. Quench with
. Dissolve the crude residue in DCM/TFA (4:1) to remove the Boc group. -
Result: Methyl 5-chloro-1H-pyrrole-2-carboxylate is obtained as a white solid with >98% regiochemical purity.
Process Workflow Visualization
Figure 2: Comparative workflow showing the extra steps in Method B required to achieve high selectivity versus the purification burden of Method A.
Emerging Technologies: Enzymatic Halogenation
Recent advances in biocatalysis have introduced flavin-dependent halogenases (e.g., PrnC) capable of site-selective chlorination of pyrroles. While currently limited to milligram scales, this represents the future "Method C" for green chemistry applications, offering near-perfect regioselectivity without cryogenic conditions or toxic chlorinated solvents.
References
-
Regioselective Halogenation of Pyrroles: Journal of Organic Chemistry. "Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination". Link
-
Scale-Up Challenges: Organic Process Research & Development. "Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks". Link
-
Biocatalytic Alternatives: Nature Communications. "Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC". Link
-
Lithiation Methodology: Journal of Organic Chemistry. "Synthesis of 5-fluoro- and 5-hydroxymethanoprolines via lithiation of N-BOC-methanopyrrolidines". Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 5-chloro-1H-pyrrole-2-carboxylate
[1][2]
Executive Summary & Core Directive
Methyl 5-chloro-1H-pyrrole-2-carboxylate (CAS: 1757-31-9) is a halogenated heterocyclic ester commonly used as a building block in the synthesis of antibacterial agents and kinase inhibitors.[1][2][3]
The Critical Disposal Directive: Unlike standard organic waste, this compound contains a chlorine substituent on the pyrrole ring.[1][2] Do not dispose of this compound in standard non-halogenated organic waste streams. Upon combustion, the chlorine atom contributes to the formation of acidic hydrogen chloride (HCl) gas.[1][2] Therefore, it requires High-Temperature Incineration (HTI) with Acid Gas Scrubbing .[1][2]
Chemical Characterization & Hazard Profile
Before initiating disposal, verify the material identity and associated risks.[2]
| Property | Specification |
| Chemical Name | Methyl 5-chloro-1H-pyrrole-2-carboxylate |
| CAS Number | 1757-31-9 |
| Molecular Formula | C₆H₆ClNO₂ |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2] |
| Hazard Statements | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1][2][4] Irritant) |
| RCRA Status (USA) | Not P-listed or U-listed; Regulated as Characteristic Waste if toxic/reactive.[1][2] |
Strategic Risk Assessment: The "Why" Behind the Protocol
The Halogen Factor
The presence of the chlorine atom at the C5 position dictates the disposal pathway.[2]
-
Combustion Chemistry:
-
Equipment Risk: Standard municipal incinerators or low-grade lab waste burners may lack the scrubbers necessary to neutralize the HCl gas, leading to equipment corrosion and regulatory violations regarding acid gas emissions.[2]
-
Dioxin Potential: Improper low-temperature combustion of chlorinated aromatics/heterocycles can theoretically favor the formation of polychlorinated dibenzodioxins/furans (PCDD/Fs).[1][2] High-temperature incineration (>1100°C) is mandatory to ensure complete destruction. [1][2]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-stock or surplus dry reagents.[1][2]
-
Solubilization (Recommended): Do not throw loose powder into liquid waste containers.[1][2]
-
Segregation: Pour the solution into the Halogenated Organic Waste carboy.
-
Alternative (Solid Pack): If solubilization is not feasible:
-
Place the original container (if compatible) or double-bag the solid in heavy-duty polyethylene bags.
-
Pack into a Lab Pack drum designated for "Solid Hazardous Waste (Halogenated)."
-
Scenario B: Disposal of Reaction Mixtures
Use this protocol for mother liquors or extraction layers containing the compound.[1][2]
-
pH Check: Ensure the mixture is neutral (pH 6-8).
-
Phase Separation:
-
Aqueous Phase: If the compound was extracted into organics, the aqueous phase may still contain trace amounts.[1][2] Treat as Aqueous Hazardous Waste if concentration >100 ppm; otherwise, check local sewer codes (usually prohibited).[1][2]
-
Organic Phase: Consolidate into Halogenated Solvent Waste .[1][2]
-
Scenario C: Spill Cleanup (Emergency Disposal)
Immediate response to benchtop spills.
-
PPE: Nitrile gloves (double gloved), safety goggles, N95 dust mask (if powder is aerosolized).[1][2]
-
Containment: Cover spills with an inert absorbent (Vermiculite or Sand).[1][2] Do not use sawdust (combustible).[1][2]
-
Collection: Sweep into a disposable dustpan.
-
Disposal: Place debris and contaminated gloves into a wide-mouth jar labeled "Hazardous Solid Debris - Halogenated."
Visualized Workflows
Workflow 1: Waste Stream Decision Matrix
This logic gate ensures the material ends up in the correct destruction facility.[2]
Caption: Decision matrix for segregating Methyl 5-chloro-1H-pyrrole-2-carboxylate based on physical state to ensure proper incineration.
Workflow 2: Spill Response Logic
Standard operating procedure for accidental release in the laboratory.[2]
Caption: Immediate response protocol for solid or liquid spills to minimize exposure and contamination.
Regulatory & Logistics (USA/EU Context)
-
RCRA (USA): While not explicitly listed (P or U list), this waste must be characterized.[1][2] If the waste stream contains halogenated solvents (e.g., DCM) used to dissolve it, it often adopts the F001/F002 code.[1][2] If pure, it is an unlisted hazardous waste requiring characterization for toxicity.[2]
-
Labeling Requirements:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16065586, Methyl 5-chloro-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.[2][5][6][7] Retrieved from [Link][1][2]
-
Princeton University EHS (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link][1][2]
Sources
- 1. Pyrroles | Fisher Scientific [fishersci.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. Methyl 5-chloro-1H-pyrrole-2-carboxylate | 1757-31-9 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. wku.edu [wku.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Navigating the Safe Handling of Methyl 5-chloro-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily realities. Among these, chlorinated heterocyclic compounds like Methyl 5-chloro-1H-pyrrole-2-carboxylate play a pivotal role. However, their unique reactivity and potential biological activity necessitate a robust understanding of safe handling practices to protect both the scientist and the integrity of the research. This guide provides essential, experience-driven safety and logistical information for the laboratory use of Methyl 5-chloro-1H-pyrrole-2-carboxylate, moving beyond a simple checklist to instill a culture of safety and procedural excellence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Methyl 5-chloro-1H-pyrrole-2-carboxylate is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The presence of a chlorine atom on the pyrrole ring can influence the compound's reactivity and toxicological profile. Therefore, a thorough risk assessment is the foundational step before any manipulation of this compound.
Key Considerations:
-
Scale of Operation: The risks associated with handling milligrams for analytical purposes differ significantly from those of multi-gram scale synthesis.
-
Physical Form: The compound is typically a solid, which can pose an inhalation risk if it becomes airborne as a dust.
-
Procedural Steps: Each stage of an experiment, from weighing and dissolution to reaction and work-up, presents distinct exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the recommended PPE for handling Methyl 5-chloro-1H-pyrrole-2-carboxylate, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[2][3] A face shield should be worn over goggles during procedures with a high splash potential. | Protects against splashes that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact that can lead to irritation[1]. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust generation is unavoidable. | Minimizes the inhalation of dust or aerosols that can cause respiratory irritation[1]. |
Operational Protocols: A Step-by-Step Approach to Safety
Adherence to standardized operational procedures is critical for minimizing exposure and ensuring reproducible results.
Weighing and Dispensing
-
Preparation: Before handling the compound, ensure the weighing area is clean and free of clutter. Don appropriate PPE.
-
Containment: Whenever possible, weigh the solid compound within a chemical fume hood or a balance enclosure to contain any airborne dust.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that generates dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to collect any residual particles.
Dissolution and Reaction Setup
-
Solvent Selection: Choose a solvent in which the compound is readily soluble to minimize the need for excessive agitation, which could increase the risk of splashes.
-
Vessel Choice: Use a reaction vessel of an appropriate size to avoid splashes during additions or stirring.
-
Addition: Add the solid to the solvent slowly and in a controlled manner. If the dissolution is exothermic, consider cooling the vessel in an ice bath.
-
Inert Atmosphere: For reactions sensitive to air or moisture, establish an inert atmosphere (e.g., nitrogen or argon) before adding the compound.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any solid waste containing Methyl 5-chloro-1H-pyrrole-2-carboxylate in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Chlorinated waste streams should generally be segregated from non-chlorinated ones.
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the compound should be disposed of as solid hazardous waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Methyl 5-chloro-1H-pyrrole-2-carboxylate.
Caption: Decision tree for selecting appropriate PPE.
By integrating these principles of hazard awareness, procedural diligence, and emergency preparedness into your daily laboratory workflow, you can confidently and safely unlock the scientific potential of Methyl 5-chloro-1H-pyrrole-2-carboxylate.
References
-
MBL Life Science. Safety Data Sheet. [Link]
-
Capot Chemical Co., Ltd. 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester MSDS. [Link]
-
DC Fine Chemicals. Pyrrole Safety Data Sheet. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
